3-Methylbenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHLJNBNWVNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175871 | |
| Record name | 3-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21535-97-7 | |
| Record name | 3-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912RQB3DCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methylbenzofuran from o-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-methylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, o-hydroxyacetophenone. The primary focus of this document is the application of the Rap-Stoermer reaction, a classical and efficient method for the construction of the benzofuran (B130515) ring system.
Introduction
Benzofuran derivatives are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of substituted benzofurans, such as this compound, is therefore of significant interest to the drug discovery and development community. The Rap-Stoermer reaction offers a straightforward and reliable approach to this class of compounds, typically involving the condensation of a phenol (B47542) with an α-haloketone in the presence of a base. This guide will delve into the mechanistic details, experimental protocols, and quantitative data associated with the synthesis of a key this compound derivative from o-hydroxyacetophenone.
The Rap-Stoermer Reaction: A Mechanistic Overview
The synthesis of 2-acetyl-3-methylbenzofuran from o-hydroxyacetophenone and chloroacetone (B47974) proceeds via the Rap-Stoermer reaction. This reaction is a one-pot cascade process that encompasses three key steps:
-
O-Alkylation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of o-hydroxyacetophenone by a base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetone in an SN2 reaction, forming an ether linkage.
-
Intramolecular Aldol (B89426) Condensation: The newly formed ether intermediate possesses both a ketone and an enolizable α-hydrogen. In the presence of a base, an enolate is formed, which then undergoes an intramolecular aldol-type condensation. The enolate attacks the carbonyl carbon of the original acetophenone (B1666503) moiety, leading to the formation of a five-membered ring and a hydroxyl group.
-
Dehydration: The final step involves the dehydration of the cyclic aldol adduct. The hydroxyl group is eliminated as a water molecule, resulting in the formation of a double bond and the aromatic benzofuran ring system.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-acetyl-3-methylbenzofuran from o-hydroxyacetophenone and chloroacetone, based on a representative experimental protocol.
| Parameter | Value | Reference |
| Reactants | ||
| o-Hydroxyacetophenone | 1.0 eq | [1] |
| Chloroacetone | 1.0 eq | [1] |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | [1] |
| Solvent | Acetonitrile (B52724) | [1] |
| Reaction Temperature | 80 °C | [1] |
| Reaction Time | 48 - 96 hours | [1] |
| Yield | Not explicitly stated for the parent compound, but this is a general method for its derivatives. | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 2-acetyl-3-methylbenzofuran, a representative example of the Rap-Stoermer reaction between o-hydroxyacetophenone and an α-haloketone.
Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one [1]
-
Materials:
-
o-Hydroxyacetophenone (16.6 mmol, 1.0 eq)
-
Chloroacetone (16.6 mmol, 1.32 mL, 1.0 eq)
-
Potassium Carbonate (K₂CO₃) (33.2 mmol, 4.6 g, 2.0 eq)
-
Acetonitrile (30 mL)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
To a solution of o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol, 1.32 mL) in acetonitrile (30 mL), add potassium carbonate (33.2 mmol, 4.6 g).
-
Heat the resulting mixture at 80 °C and stir for 48–96 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the pure 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one.
-
Visualizing the Synthesis
5.1. Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Rap-Stoermer reaction for the synthesis of 2-acetyl-3-methylbenzofuran.
5.2. Experimental Workflow
The general workflow for the synthesis and purification of this compound derivatives is depicted below.
Conclusion
The synthesis of this compound derivatives from o-hydroxyacetophenone via the Rap-Stoermer reaction is a robust and well-established method. This guide has provided a detailed overview of the reaction mechanism, a specific experimental protocol for a key derivative, and a summary of the quantitative aspects of the synthesis. The provided visualizations of the reaction mechanism and experimental workflow are intended to offer a clear and concise understanding of the process for researchers and professionals in the field of drug development. This foundational knowledge can be leveraged for the synthesis of a diverse array of this compound analogs for further biological evaluation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methylbenzofuran
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. The information is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and organic synthesis.[1]
Core Chemical Properties
This compound is a versatile organic compound characterized by a fused benzofuran (B130515) ring system.[1] This structure is a valuable asset in a range of industrial and research applications.[1]
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2][3] |
| Appearance | Colorless to almost clear liquid | [1] |
| Boiling Point | 195-197 °C at 760 mmHg | [2] |
| Density | 1.046 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.554 | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹³C NMR: Key chemical shifts can be found in various spectroscopic databases.[4]
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a top peak at m/z 131 and a second highest peak at m/z 132.[3]
-
Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound.[3]
Reactivity and Synthetic Applications
The unique structure of this compound enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] It is particularly useful in the development of novel compounds with potential anti-inflammatory and anti-cancer properties.[1][5]
Oxidation Reactions
The oxidation of this compound has been studied as a model for metabolic activation and for the synthesis of novel, biologically active compounds.[6] Catalytic oxidation with hydrogen peroxide in the presence of Mn(III) porphyrins can achieve high conversion rates (up to 99%).[6] The primary products of this reaction are this compound-2(3H)-one and 2'-hydroxyacetophenone.[6][7]
The reaction proceeds via the formation of an epoxide at the 2,3-position, which then undergoes an internal rearrangement.[6]
Caption: Oxidation pathway of this compound.
Electrophilic Aromatic Substitution
The furan (B31954) ring in benzofurans is electron-rich, making it susceptible to electrophilic attack.[8] Theoretical and experimental data indicate that the C-2 position is the most favorable site for electrophilic substitution.[8][9] This is due to the formation of a more stable carbocation intermediate where the positive charge is delocalized over the benzene (B151609) ring.[8][9]
A common example is the bromination of this compound at the 2-position using N-Bromosuccinimide (NBS) in a polar aprotic solvent.[8]
Caption: Electrophilic bromination of this compound.
Nucleophilic Substitution Reactions
While the benzofuran ring itself is not highly susceptible to nucleophilic attack, derivatives of this compound can readily undergo nucleophilic substitution. For instance, the bromination of the 3-methyl group (see Experimental Protocols) provides a reactive handle for subsequent Sₙ2 reactions.[5][10] This allows for the introduction of various functional groups, which is a key strategy in the synthesis of complex molecules with potential biological activity.[5][10]
Cycloaddition Reactions
Benzofuran derivatives can participate in cycloaddition reactions to form more complex fused heterocyclic systems. For example, 2-nitrobenzofurans have been shown to undergo dearomative (3+2) cycloaddition with para-quinamines to yield benzofuro[3,2-b]indol-3-one derivatives.[11]
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below.
General Experimental Workflow
The following diagram illustrates a general workflow for many of the reactions described.
Caption: General experimental workflow for synthesis.
Protocol 1: Oxidation of this compound[7]
-
Materials: this compound, Mn(III) porphyrin catalyst, hydrogen peroxide, ammonium (B1175870) acetate (B1210297), solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve this compound and the Mn(III) porphyrin catalyst in the chosen solvent.
-
Add ammonium acetate as a co-catalyst.
-
Add hydrogen peroxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by GC-MS.
-
Upon completion, perform a standard aqueous workup and extract the products with an organic solvent.
-
Purify the products using column chromatography.
-
Protocol 2: Electrophilic Bromination at the C-2 Position[9]
-
Materials: this compound, N-Bromosuccinimide (NBS), anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add NBS portion-wise to the solution while stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, evaporate the solvent, and purify the crude product.
-
Protocol 3: Radical Bromination of the 3-Methyl Group[6][11]
-
Materials: A this compound derivative (e.g., ethyl this compound-2-carboxylate), N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a non-polar solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve the this compound derivative, NBS, and the radical initiator in carbon tetrachloride.
-
Reflux the mixture and monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Evaporate the solvent from the filtrate.
-
Wash the resulting solid with water and then with a cold solvent like ethanol (B145695) to purify the product.
-
Safety Information
This compound is classified as harmful if swallowed and causes serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[2][12] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated place.[2][12] Incompatible materials include strong oxidizing agents.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 21535-97-7 [sigmaaldrich.com]
- 3. This compound | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines [mdpi.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Data Interpretation of 3-Methylbenzofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzofuran (C₉H₈O), a key heterocyclic scaffold in medicinal chemistry. This document details the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.50-7.45 | m | - | H-4, H-7 |
| ~7.25-7.15 | m | - | H-5, H-6 |
| ~7.30 | s | - | H-2 |
| ~2.25 | s | - | -CH₃ |
Predicted data is based on the analysis of structurally similar benzofuran (B130515) derivatives.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-7a |
| 141.0 | C-2 |
| 129.8 | C-3a |
| 124.0 | C-5 |
| 122.5 | C-6 |
| 120.0 | C-4 |
| 111.4 | C-7 |
| 110.9 | C-3 |
| 9.5 | -CH₃ |
Data obtained from SpectraBase, acquired in Chloroform-d on a Bruker WM-360 spectrometer.[1]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Methyl C-H stretch |
| ~1610, ~1460 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (furan ring) |
| ~1100 | Strong | Symmetric C-O-C stretch (furan ring) |
| ~750 | Strong | C-H out-of-plane bend |
Predicted data is based on characteristic IR absorptions for substituted benzofurans.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 131 | High | [M-H]⁺ |
| 103 | Medium | [M-CHO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center.
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data for this compound, based on standard laboratory practices for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation: FT-IR Spectrometer with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the center of the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: GC-MS system equipped with a capillary column and an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure of this compound with atom numbering.
Mass Spectrometry Fragmentation Pathway
References
The Ascendant Therapeutic Potential of 3-Methylbenzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran (B130515) scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activities. Among these, 3-methylbenzofuran derivatives have emerged as a promising class of compounds with diverse therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the current research, focusing on the anticancer and antimicrobial activities of these compounds, detailing experimental protocols, and elucidating their mechanisms of action.
Anticancer Activity: Targeting Key Oncogenic Pathways
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Quantitative Anticancer and VEGFR-2 Inhibition Data
The antiproliferative activity of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for different derivatives against various cancer cell lines and their VEGFR-2 inhibitory activity.
Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)
| Compound ID | A549 (Non-small cell lung cancer) | NCI-H23 (Non-small cell lung cancer) | K562 (Chronic myelogenous leukemia) | MCF7 (Breast cancer) | Panc-1 (Pancreatic cancer) |
| 4b | - | - | - | - | - |
| 4c | 1.48[1] | - | - | - | - |
| 6 and 8 | - | - | Selective action | - | - |
| 10d | 1.504 | - | - | 2.07[2] | - |
| 11d | 2.99 | - | - | 5.57 | 2.22 |
| 12b | 0.858[2] | - | - | - | - |
| 13b | 1.71 | - | - | 2.98 | 1.04 |
| 14b | 1.822 | - | - | 4.19 | - |
| 14c | 1.86 | - | - | - | - |
| 15a | - | 2.52[1] | - | - | - |
| 15c | - | 2.21[1] | - | - | - |
| 16a | - | 0.49[1] | - | - | - |
Table 2: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | VEGFR-2 Inhibition IC50 (nM) |
| 4b | 77.97[1][3] |
| 15a | 132.5[1][3] |
| 16a | 45.4[1][3] |
| 5c | 1.07[4] |
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Beyond angiogenesis inhibition, this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, derivative 4b was found to induce apoptosis in 42.05% of A549 cells, a significant increase compared to the 1.37% observed in control cells[1]. Similarly, compounds 15a and 16a induced apoptosis in 34.59% and 36.81% of NCI-H23 cells, respectively[1]. Some derivatives also demonstrate the ability to increase the generation of reactive oxygen species (ROS) in cancer cells, contributing to their pro-apoptotic effects[5].
The following diagram illustrates the proposed signaling pathway for VEGFR-2 inhibition by this compound derivatives.
Antimicrobial Activity: A New Frontier
In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing their antimicrobial efficacy.
Quantitative Antimicrobial Data
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
| Compound ID | Staphylococcus aureus | Gram-positive cocci | Candida albicans | Candida parapsilosis | Penicillium italicum | Colletotrichum musae |
| III | - | 50-200[6] | 100[6] | 100[6] | - | - |
| IV | - | 50-200[6] | - | - | - | - |
| VI | - | 50-200[6] | 100[6] | 100[6] | - | - |
| 5 | - | - | - | - | 12.5 | 12.5 |
| 6 | - | - | - | - | - | 12.5-25 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.
Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
VEGFR-2 Kinase Assay
This assay measures the ability of the compounds to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Reaction Setup: The assay is typically performed in a 96-well plate containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Inhibitor Addition: The this compound derivatives at various concentrations are added to the wells.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The following diagram outlines the general workflow for evaluating the anticancer activity of this compound derivatives.
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potent anticancer and antimicrobial activities, underpinned by mechanisms such as VEGFR-2 inhibition and apoptosis induction. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 3-methylbenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details various synthetic routes, presenting quantitative data in a structured format, and offers detailed experimental protocols for key methods. Mechanistic insights are illustrated through signaling pathway diagrams to facilitate a deeper understanding of the reaction dynamics.
Synthesis via Intramolecular Cyclization of α-Aryloxy Ketones
A prevalent and classical approach to the synthesis of this compound involves the intramolecular cyclization of an α-aryloxy ketone. This method typically proceeds via a base-catalyzed condensation reaction.
Mechanism of Reaction
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of an o-hydroxyaryl ketone derivative by a base, typically potassium carbonate. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to the formation of an intermediate. Subsequent cyclization and dehydration yield the this compound ring system.
Caption: Base-catalyzed intramolecular cyclization for this compound synthesis.
Experimental Protocol
Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one:
To a solution of o-hydroxyacetophenone (16.6 mmol) and chloroacetone (16.6 mmol) in acetonitrile (B52724) (30 mL), potassium carbonate (33.2 mmol) is added. The mixture is heated at 80°C and stirred for 48–96 hours. After completion, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.[1]
Note: The direct synthesis of this compound via this method often yields 2-acyl-3-methylbenzofuran. A subsequent de-acylation step would be required to obtain the parent this compound.
Acid-Catalyzed Dehydrative Cyclization
This method involves the cyclization of an α-phenoxy ketone precursor under strong acidic conditions.
Mechanism of Reaction
The reaction is initiated by the protonation of the carbonyl oxygen of the α-phenoxy ketone, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the electron-rich aromatic ring of the phenol. Subsequent dehydration leads to the formation of the furan (B31954) ring, yielding the this compound product.[2][3]
Caption: Acid-catalyzed dehydrative cyclization for this compound synthesis.
Experimental Protocol
Synthesis of 2-Methyl-3-phenylbenzofuran (as an example):
To a solution of 1-phenyl-2-phenoxypropan-1-one (1.0 mmol) in dichloromethane (B109758) (10 mL) at 0°C, Eaton's reagent (5 mL) or Polyphosphoric acid (5 g) is slowly added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-methyl-3-phenylbenzofuran.[4]
Dehydrogenative Cyclization of 2-Ethylphenol (B104991)
This method provides a direct route to this compound from a readily available starting material.
Mechanism of Reaction
The mechanism of this reaction often involves a catalyst, such as a transition metal complex, that facilitates the dehydrogenation of the ethyl side chain and the phenolic hydroxyl group. This is followed by an intramolecular cyclization to form the benzofuran (B130515) ring. The exact mechanism can vary depending on the catalyst and reaction conditions employed.
Caption: Dehydrogenative cyclization of 2-ethylphenol.
Experimental Protocol
A specific experimental protocol for the direct synthesis of this compound from 2-ethylphenol with high yield is not extensively detailed in the provided search results. However, related transformations suggest that this can be achieved using various catalytic systems, often at elevated temperatures.
Perkin Rearrangement
The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. While not a direct route to this compound, it is a significant synthesis of a key precursor.
Mechanism of Reaction
The reaction involves the base-catalyzed ring fission of a 3-halocoumarin to form a phenoxide anion. This is followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[5][6]
Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.
Experimental Protocol
Microwave-Assisted Perkin Rearrangement:
3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.167 mmol) is added to a microwave vessel with ethanol (B145695) (5 mL) and sodium hydroxide (B78521) (0.503 mmol). The vessel is sealed and subjected to microwave irradiation for 5 minutes at 300W and 79°C with stirring. After completion, the mixture is concentrated, and the crude product is dissolved in a minimum volume of water. The aqueous solution is acidified with 2M HCl, and the resulting precipitate is filtered, washed with water, and dried to yield the benzofuran-2-carboxylic acid.[5]
Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides a versatile route to functionalized benzofurans.
Mechanism of Reaction
This reaction involves the formation of a phosphorus ylide, which then undergoes an intramolecular reaction with a carbonyl group (often an ester) to form the furan ring and triphenylphosphine (B44618) oxide. The key intermediate is a phosphonium (B103445) ylide generated in situ.
References
- 1. organicreactions.org [organicreactions.org]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Photophysical Properties of Substituted 3-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the photophysical properties of substituted 3-methylbenzofuran derivatives. Benzofuran (B130515) scaffolds are of significant interest in medicinal chemistry and materials science due to their intrinsic fluorescence and biological activity. Understanding the influence of various substituents on the photophysical characteristics of the this compound core is crucial for the rational design of novel fluorescent probes, imaging agents, and potential therapeutic compounds. This document summarizes key quantitative data, details experimental methodologies for photophysical characterization, and illustrates the underlying principles and workflows.
Introduction
Benzofuran derivatives are a class of heterocyclic compounds that have garnered considerable attention for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these molecules also exhibit inherent fluorescence, making them valuable scaffolds for the development of fluorescent probes for cellular imaging and diagnostics. The this compound core, in particular, offers a versatile platform for chemical modification to tune its photophysical and biological profiles.
The introduction of substituents at various positions on the benzofuran ring system can significantly alter the electronic distribution within the molecule, thereby influencing its absorption and emission properties. Electron-donating and electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield and lifetime. A systematic understanding of these structure-property relationships is essential for the targeted design of this compound derivatives with desired photophysical characteristics for specific applications.
This guide aims to consolidate the available data on the photophysical properties of substituted 3-methylbenzofurans, provide detailed experimental protocols for their characterization, and offer a clear visualization of the workflows and concepts involved.
Photophysical Properties of Substituted 3-Methylbenzofurans
The photophysical properties of this compound derivatives are highly dependent on the nature and position of the substituents on the benzofuran core. The following tables summarize the available quantitative data from the literature.
Table 1: Photophysical Data for Substituted this compound Derivatives in Cyclohexane
| Compound | Substituent (R) | λem (nm) | Quantum Yield (Φf) |
| 1a | 6-O-CH2-COOCH3 | 311.2 | 0.17 |
| 1b | 5-O-CH2-COOCH3 | 316.2 | 0.20 |
| 1c | 4-O-CH2-COOCH3 | 311.0 | 0.18 |
Data sourced from a study on blue fluorescent benzofuran derivatives. The quantum yields for these compounds are moderate.[4]
Table 2: Photophysical Data for Carbomethoxy-Substituted this compound Derivatives in Cyclohexane
| Compound | Substituent (R) | λem (nm) | Quantum Yield (Φf) |
| 2a | 6-O-CH2-COOCH3, 2-COOCH3 | 352.0 | 0.41 |
| 2b | 5-O-CH2-COOCH3, 2-COOCH3 | 362.4 | 0.55 |
| 2c | 4-O-CH2-COOCH3, 2-COOCH3 | 351.4 | 0.43 |
Data sourced from the same study as Table 1. The presence of a carbomethoxy group at the 2-position significantly enhances the fluorescence quantum yield.[4]
Experimental Protocols
Accurate determination of the photophysical properties of substituted this compound derivatives requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the compounds, including the wavelengths of maximum absorption (λabs) and emission (λem).
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution. For fluorescence measurements, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of each diluted solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
Fluorescence Quantum Yield (Φf) Determination
Objective: To determine the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The comparative method using a well-characterized standard is commonly employed.[6][7]
Methodology:
-
Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.
-
Materials:
-
The this compound derivative (sample).
-
A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectroscopic grade solvent.
-
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for each plot.
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
ms and mr are the slopes of the plots for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Methodology:
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a fast and sensitive detector (e.g., a microchannel plate photomultiplier), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the this compound derivative.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
Measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Repeat this process many times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay curve.
-
Fit the resulting decay data to a single or multi-exponential function to determine the fluorescence lifetime(s).
-
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the relationships between molecular structure and photophysical properties.
Conclusion
The photophysical properties of this compound derivatives can be effectively tuned through the strategic introduction of various substituents. The available data, although not exhaustive, clearly indicates that the presence and position of functional groups on the benzofuran scaffold have a profound impact on the emission wavelength and quantum efficiency. In particular, the addition of a carbomethoxy group at the 2-position has been shown to significantly enhance the fluorescence quantum yield.
Further systematic studies are warranted to build a comprehensive library of photophysical data for a wider range of substituted 3-methylbenzofurans. This will enable the development of predictive models for the rational design of novel fluorophores with tailored properties for applications in drug discovery, cellular imaging, and materials science. The experimental protocols detailed in this guide provide a standardized framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. static.horiba.com [static.horiba.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
Computational and Theoretical Insights into 3-Methylbenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzofuran is a heterocyclic aromatic compound that serves as a core structural motif in a multitude of biologically active molecules and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. A thorough understanding of the electronic and structural properties of the this compound core is paramount for the rational design of novel therapeutic agents and advanced materials.
This technical guide provides an in-depth overview of the computational and theoretical methodologies employed to elucidate the molecular characteristics of this compound. By leveraging powerful quantum chemical calculations, researchers can predict and analyze its geometry, electronic structure, and spectroscopic properties, thereby accelerating the discovery and development process. This document outlines the standard computational protocols, presents key quantitative data in a comparative format, and visualizes the logical workflows involved in the theoretical investigation of this important molecule.
I. Molecular Structure and Geometry
The foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation, which corresponds to the global minimum on its potential energy surface. This is achieved through geometry optimization, a process that systematically adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
Data Presentation: Structural Parameters
Table 1: Optimized Bond Lengths of this compound
| Bond | Atom Pair | Typical Calculated Bond Length (Å) |
| Benzene Ring C-C | C-C | 1.39 - 1.41 |
| Furan Ring C-C | C-C | 1.37 - 1.45 |
| Furan Ring C-O | C-O | 1.36 - 1.38 |
| C-C (Methyl Bridge) | C-C(H3) | 1.50 - 1.52 |
| Methyl C-H | C-H | 1.09 - 1.10 |
| Aromatic C-H | C-H | 1.08 - 1.09 |
Table 2: Optimized Bond Angles of this compound
| Angle | Atom Triple | Typical Calculated Bond Angle (°) |
| Benzene Ring C-C-C | C-C-C | 119.0 - 121.0 |
| Furan Ring C-O-C | C-O-C | 105.0 - 107.0 |
| Furan Ring O-C-C | O-C-C | 109.0 - 111.0 |
| Furan Ring C-C-C | C-C-C | 106.0 - 108.0 |
| C-C-H (Methyl Group) | C-C-H | 109.0 - 111.0 |
| H-C-H (Methyl Group) | H-C-H | 108.0 - 110.0 |
II. Electronic Properties and Reactivity
The electronic properties of this compound dictate its reactivity and potential for intermolecular interactions, which are crucial for its biological activity and material applications. Key descriptors derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Data Presentation: Electronic Parameters
Table 3: Calculated Electronic Properties of this compound
| Parameter | Typical Calculated Value (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Electron-donating ability; susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and kinetic stability; indicator of electronic transitions. |
III. Vibrational Spectroscopy: A Theoretical and Experimental Comparison
Vibrational frequency analysis is a vital computational step that serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be directly compared with experimental data to validate the computational model.
Data Presentation: Key Vibrational Frequencies
The table below presents a comparison of theoretically calculated and experimentally observed vibrational frequencies for characteristic functional groups in this compound. Discrepancies between theoretical and experimental values are expected due to factors such as the gas-phase nature of the calculations versus the condensed-phase experimental conditions and the harmonic approximation used in the calculations.
Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H Stretching (Aromatic) | C-H | 3050 - 3150 | ~3060 - 3100 |
| C-H Stretching (Methyl) | -CH₃ | 2900 - 3000 | ~2920 - 2980 |
| C=C Stretching (Aromatic) | C=C | 1500 - 1650 | ~1550 - 1620 |
| C-O-C Stretching (Ether) | C-O-C | 1200 - 1300 | ~1230 - 1270 |
| C-H Bending (Methyl) | -CH₃ | 1350 - 1470 | ~1375 - 1460 |
| Out-of-Plane C-H Bending | C-H | 700 - 900 | ~740 - 880 |
IV. Experimental Protocols: A Computational Approach
The following section details a standard and robust protocol for the computational investigation of this compound using Density Functional Theory (DFT), a widely adopted method that offers an excellent balance of accuracy and computational cost for molecules of this size.
A. Geometry Optimization and Frequency Analysis
-
Software: Gaussian 09 or a more recent version is the standard software package for these calculations.
-
Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a well-validated and commonly used choice for organic molecules.[1][2]
-
Basis Set: The Pople-style basis set, specifically 6-311++G(d,p), is frequently employed. This basis set provides a good description of the electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for non-spherical electron density.[2]
-
Procedure:
-
The initial molecular structure of this compound is built using a molecular modeling program (e.g., GaussView).
-
A geometry optimization calculation is performed without symmetry constraints to locate the minimum energy structure.
-
Following optimization, a vibrational frequency calculation is carried out at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
B. Electronic Property Calculation
-
Software: The same software package (Gaussian) is used.
-
Methodology: Using the optimized geometry from the previous step, a single-point energy calculation is performed.
-
Analysis: The output of this calculation provides the energies of the molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the energy difference between these two orbitals. Further analysis, such as Natural Bond Orbital (NBO) analysis, can also be performed to investigate charge distribution and intramolecular interactions.
V. Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships in the computational study of this compound.
Caption: Workflow of a typical computational chemistry study.
Caption: Relationship between theoretical calculations and experimental validation.
Conclusion
Computational and theoretical studies provide an indispensable framework for understanding the fundamental properties of this compound. Through the application of robust methodologies such as Density Functional Theory, researchers can gain predictive insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. This knowledge is instrumental in guiding the synthesis of novel derivatives with enhanced biological activities and desired material properties. The synergy between theoretical predictions and experimental validation, as outlined in this guide, represents a powerful paradigm in modern chemical research and drug development, enabling a more efficient and targeted approach to scientific discovery.
References
The 3-Methylbenzofuran Scaffold: A Privileged Core in Natural Products and a Promising Template for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methylbenzofuran scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic analogues, exhibiting a broad spectrum of biological activities. This privileged structure has garnered significant attention in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of natural product analogues containing the this compound core, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Natural Occurrence and Biological Significance
While the 3-methylfuran (B129892) framework is present in various plant secondary metabolites, including menthofuran (B113398) and furanoeremophilane, the complete this compound core is also a key structural element in several bioactive natural products.[1] These compounds have been shown to confer host-plant resistance against insect pests, highlighting their ecological importance and potential for agricultural applications.[1][2] In the realm of human health, synthetic analogues of the this compound scaffold have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]
Synthetic Approaches to this compound Analogues
The synthesis of this compound derivatives is a well-established area of organic chemistry, with several reliable methods available for the construction of this heterocyclic system. A common and versatile strategy involves the ring-closure reaction of a substituted o-hydroxyacetophenone with a suitable reagent like chloroacetone (B47974) or 2-bromoacetophenone (B140003).[3][5] Subsequent modifications of the core structure, such as bromination of the methyl group followed by nucleophilic substitution, allow for the introduction of diverse functionalities and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]
Biological Activities and Therapeutic Potential
Analogues bearing the this compound scaffold have been extensively investigated for their therapeutic potential, particularly in the field of oncology. These compounds have been shown to exert potent cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer and breast cancer.[7][8]
Anticancer Activity
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent molecular targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[7][9]
VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several this compound analogues have been identified as potent inhibitors of VEGFR-2, thereby disrupting the downstream signaling cascade and suppressing tumor-induced angiogenesis.[7][8]
CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers. Certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II inhibitors of CDK2.[9][10] By binding to the ATP-binding pocket of CDK2, these compounds prevent its activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately apoptosis.[10][11]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound analogues against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4c | A549 (Non-small cell lung) | MTT | 1.48 | [7] |
| 15a | NCI-H23 (Non-small cell lung) | MTT | 2.52 | [7] |
| 15c | NCI-H23 (Non-small cell lung) | MTT | 2.21 | [7] |
| 16a | NCI-H23 (Non-small cell lung) | MTT | 0.49 | [7] |
| 12b | A549 (Non-small cell lung) | MTT | 0.858 | [8] |
| 10d | MCF-7 (Breast cancer) | MTT | 2.07 | [8] |
| 9h | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.04091 | [9] |
| 11d | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.04170 | [9] |
| 11e | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.04688 | [9] |
| 13c | Panc-1 (Pancreatic cancer) | CDK2 Inhibition | 0.05263 | [9] |
Experimental Protocols
General Synthesis of 2-Benzoyl-3-methylbenzofuran (A Key Intermediate)
Procedure:
-
A mixture of 2'-hydroxyacetophenone (5 mmol), 2-bromoacetophenone (5 mmol), and potassium carbonate (6 mmol) is stirred in acetonitrile.[5]
-
The reaction mixture is heated to reflux for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the solvent is completely evaporated under reduced pressure.[5]
-
The resulting solid is washed with water, filtered, and dried.[5]
-
The crude product is then purified by crystallization from ethanol to yield the desired 2-benzoyl-3-methylbenzofuran.[5]
In Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
The medium is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.[4]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[4]
VEGFR-2 Kinase Inhibitory Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase. This is often done using a variety of formats, including ELISA-based assays or radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate peptide.
General Procedure (ELISA-based):
-
A plate is coated with a substrate that can be phosphorylated by VEGFR-2.
-
The test compound and VEGFR-2 enzyme are added to the wells.
-
ATP is added to initiate the kinase reaction.
-
After incubation, the reaction is stopped, and the wells are washed.
-
A specific antibody that recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the amount of phosphorylation, and a decrease in color indicates inhibition of VEGFR-2 by the test compound.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. The diverse biological activities exhibited by its natural and synthetic analogues, particularly in the realm of anticancer research, underscore its potential for the development of novel therapeutic agents. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on the development of more potent and selective analogues with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications beyond oncology. The continued investigation of the molecular mechanisms underlying the biological effects of these compounds will be crucial for their successful translation into clinical candidates.
References
- 1. Diversity‐Oriented Synthesis of Natural‐Product‐like Libraries Containing a 3‐Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis of Natural-Product-like Libraries Containing a this compound Moiety for the Discovery of New Chemical Elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 3-Methylbenzofuran Derivatives: A Technical Guide for Drug Development
Introduction
The benzofuran (B130515) scaffold, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are prevalent in nature and have been synthesized to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] Among these, the 3-methylbenzofuran core serves as a crucial structural motif, offering a versatile platform for the development of novel therapeutic agents.[6] The strategic placement of a methyl group at the 3-position influences the molecule's electronic and steric properties, providing a foundation for further functionalization to modulate biological activity.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-Alzheimer's activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, with studies revealing potent activity against various cancer cell lines, including non-small cell lung cancer, leukemia, and breast cancer.[7][8][9] The anticancer efficacy is largely dependent on the nature and position of substituents on the benzofuran ring system.
Structure-Activity Relationship (SAR) for Anticancer Activity
The antiproliferative activity of this compound derivatives is significantly influenced by the substituents at the C-2 and other positions of the benzofuran ring.
-
Substitution at C-2: Linking the this compound-2-carbohydrazide core to various aromatic aldehydes has yielded compounds with potent cytotoxic effects. For instance, a derivative with a para-methoxy group on a terminal phenyl ring showed the highest antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 1.48 µM, which is comparable to the standard drug staurosporine (B1682477) (IC50 = 1.52 µM).[7][10]
-
Substitution at C-3: Replacing the 3-methyl group with a 3-(morpholinomethyl) group has been shown to boost cytotoxic activity against the A549 cell line.[7]
-
Halogenation: The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity.[8]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other biologically active moieties like benzene-sulfonamide, quinazolinone, or imidazole (B134444) has been explored to create hybrid molecules with enhanced anticancer profiles.[3]
-
Mechanism of Action: Several this compound derivatives have been found to exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7][11][12] Some derivatives also induce apoptosis and cause cell cycle arrest in cancer cells.[7][13]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 3-methyl, 2-(arylhydrazono)acetyl, p-methoxy on phenyl | A549 | 1.48 | [7] |
| 15a | 3-(morpholinomethyl), 2-(arylhydrazono)acetyl | NCI-H23 | 2.52 | [7] |
| 15c | 3-(morpholinomethyl), 2-(arylhydrazono)acetyl | NCI-H23 | 2.21 | [7] |
| 16a | 3-(morpholinomethyl), 2-(arylhydrazono)acetyl | NCI-H23 | 0.49 | [7] |
| Staurosporine | (Reference Drug) | A549 | 1.52 | [7] |
| Staurosporine | (Reference Drug) | NCI-H23 | 1.24 | [12] |
| 1c | Brominated derivative | K562 (Leukemia) | Significant | [8] |
| 1e | Brominated derivative | K562 (Leukemia) | Significant | [8] |
| 2d | Brominated derivative | HeLa (Cervix) | Significant | [8] |
| 3a | Brominated derivative | MOLT-4 (Leukemia) | Significant | [8] |
| 3d | Brominated derivative | MOLT-4 (Leukemia) | Significant | [8] |
Experimental Protocols
1. MTT Assay for Antiproliferative Activity: [7]
-
Cell Seeding: Cancer cells (A549 and NCI-H23) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives and incubated for 48 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. VEGFR-2 Inhibitory Assay: [7][11]
-
Assay Principle: The assay is performed using an ELISA kit to measure the inhibitory effect of the compounds on the phosphorylation of VEGFR-2.
-
Procedure: The assay is carried out according to the manufacturer's instructions. Various concentrations of the test compounds are incubated with the VEGFR-2 enzyme and a substrate.
-
Detection: The amount of phosphorylated substrate is quantified by measuring the absorbance. The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.
3. Cell Cycle Analysis: [7]
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compounds for 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C overnight.
-
Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
4. Apoptosis Assay (Annexin V-FITC/PI Dual Staining): [7][13]
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: Cells treated with the test compounds are harvested and washed. They are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualization of a Key Signaling Pathway
Caption: VEGFR-2 signaling pathway inhibited by this compound derivatives.
Antimicrobial Activity
Certain this compound derivatives have also been investigated for their antimicrobial properties, showing moderate to weak activity against various bacterial and fungal strains.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
The antimicrobial activity appears to be influenced by the nature of the side chain at the 3-position.
-
3-(Morpholinomethyl)benzofuran derivatives have shown moderate activity against Mycobacterium tuberculosis.[7][12]
-
In one study, a this compound derivative showed weaker anti-tubercular activity compared to its 3-(morpholinomethyl) counterparts.[7]
-
Other studies on benzofuran derivatives (not specifically 3-methyl) have shown that incorporating moieties like pyrazole (B372694) or having hydroxyl substituents can lead to good antibacterial activity.[14][15]
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| 4b | This compound derivative | M. tuberculosis | 250 | [7] |
| 15a | 3-(morpholinomethyl)benzofuran derivative | M. tuberculosis | 62.5 | [7] |
| 16a | 3-(morpholinomethyl)benzofuran derivative | M. tuberculosis | 125 | [7] |
| 7 | 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone derivative | Gram-positive strains | 16-64 | [13] |
Experimental Protocols
1. Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity: [7][12]
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.
-
Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Anti-Alzheimer's Disease Activity
Recent research has explored benzofuran-azacyclic hybrids, including those derived from a this compound backbone, as potential agents for treating Alzheimer's disease by inhibiting key enzymes.
Structure-Activity Relationship (SAR) for Anti-Alzheimer's Activity
-
Target Enzyme: The primary target for these derivatives is Acetylcholinesterase (AChE).[16]
-
Key Moieties: Hybrid molecules containing both a benzofuran ring and a piperazine (B1678402) or piperidine (B6355638) moiety have been synthesized and evaluated.[16]
-
Substituent Effects:
-
Piperidine substituted with bulky groups exhibited higher anti-AChE activity.[16]
-
For piperazine derivatives, flexible groups capable of forming hydrogen bonds, such as a 2-hydroxyethyl group, were found to be beneficial for activity. The most promising compound in one study contained an N-(2-hydroxyethyl)piperazine moiety.[16]
-
Quantitative Data: Anti-AChE Activity of Benzofuran Derivatives
| Compound ID | Modification | Target Enzyme | IC50 | Reference |
| 4m | (2-Benzoylbenzofuran-3-yl)methyl dithiocarbamate (B8719985) with N-(2-hydroxyethyl)piperazine | AChE | Better than 4e, 4h, 4o | [16] |
| 4h | (2-Benzoylbenzofuran-3-yl)methyl dithiocarbamate with furoyl piperazine | AChE | Less active than 4m | [16] |
| Donepezil | (Reference Drug) | AChE | More active than 4m | [16] |
Experimental Protocols
1. Cholinesterase (AChE) Inhibition Assay (Ellman's Method): [16]
-
Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified AChE enzyme.
-
Procedure: The assay is performed in a 96-well plate. The test compound, AChE enzyme, and DTNB are pre-incubated in a phosphate (B84403) buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is then determined.
Synthesis Strategies
The synthesis of this compound derivatives typically involves multi-step reactions starting from substituted phenols or acetophenones.
General Synthetic Workflow
A common route to prepare the this compound-2-carbohydrazide intermediate involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone, followed by further modifications to introduce the carbohydrazide (B1668358) moiety.[13][17] This intermediate is then reacted with various aldehydes or other reagents to produce the final target derivatives.[7]
Caption: General synthetic workflow for this compound derivatives.
Conclusion
The this compound scaffold is a highly privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Structure-activity relationship studies have provided critical insights for designing potent and selective therapeutic agents. For anticancer activity, substitutions at the C-2 position, particularly with moieties capable of hydrogen bonding and specific electronic properties like a para-methoxy group, are crucial for high potency. Furthermore, the inhibition of key signaling pathways such as VEGFR-2 represents a promising mechanistic approach. While the antimicrobial and anti-Alzheimer's activities are less extensively studied, initial findings indicate that specific structural modifications, such as the inclusion of morpholine (B109124) or substituted piperazine rings, can confer significant activity. The continued exploration of the SAR of this compound derivatives, guided by the principles outlined in this guide, holds significant promise for the discovery and development of novel drugs to address pressing medical needs.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Methylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylbenzofuran derivatives, a core scaffold in many pharmacologically active compounds. The methodologies presented herein focus on robust and efficient palladium-catalyzed cross-coupling and annulation reactions, offering high functional group tolerance and good to excellent yields.
Introduction
The benzofuran (B130515) moiety is a privileged heterocyclic system found in a wide array of natural products and synthetic molecules with significant biological activities. In particular, this compound derivatives have garnered considerable interest in medicinal chemistry and materials science. Palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of the benzofuran ring, enabling the efficient synthesis of complex derivatives.[1] This document outlines key palladium-catalyzed methods for the synthesis of this compound derivatives, providing detailed protocols and comparative data to aid in methodology selection and implementation in a research and development setting.
Method 1: Palladium-Catalyzed Oxidative Annulation of Phenols and Alkenylcarboxylic Acids
A direct and efficient method for the synthesis of 2,3-disubstituted benzofurans, including 3-methyl derivatives, involves the palladium-catalyzed oxidative annulation of phenols with α,β-unsaturated carboxylic acids.[1] This approach offers excellent regioselectivity and is tolerant of a variety of functional groups on the phenol (B47542) starting material.[1]
Reaction Scheme
Caption: General scheme for the palladium-catalyzed oxidative annulation.
Quantitative Data
| Entry | Phenol Derivative | Alkenylcarboxylic Acid | Catalyst Loading (mol%) | Ligand (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Crotonic Acid | 10 | 20 | 1 | DCE | 130 | 24 | 72 | [1] |
| 2 | 4-tert-Butylphenol | Crotonic Acid | 10 | 20 | 1 | DCE | 130 | 24 | 68 | [1] |
| 3 | 4-Phenylphenol | Crotonic Acid | 10 | 20 | 1 | DCE | 130 | 24 | 75 | [1] |
| 4 | 2-Phenylphenol | Crotonic Acid | 10 | 20 | 1 | DCE | 130 | 24 | 62 | [1] |
Experimental Protocol
Synthesis of 2,3-Dimethylbenzofuran from Phenol and Crotonic Acid [1]
-
Materials:
-
Phenol (0.75 mmol, 3 equiv.)
-
Crotonic acid (0.25 mmol, 1 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.025 mmol, 10 mol%)
-
1,10-Phenanthroline (0.05 mmol, 20 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 0.25 mmol, 1 equiv.)
-
1,2-Dichloroethane (B1671644) (DCE, 4 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add phenol, crotonic acid, palladium(II) acetate, 1,10-phenanthroline, and copper(II) acetate.
-
Evacuate and backfill the tube with oxygen (balloon).
-
Add 1,2-dichloroethane (4 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate eluent) to afford the desired 2,3-dimethylbenzofuran.
-
Method 2: Sonogashira Coupling and Cyclization of o-Iodophenols
The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a classic and highly effective method for the synthesis of substituted benzofurans. To synthesize a this compound derivative, an appropriately substituted alkyne is required.
Reaction Scheme
Caption: General scheme for Sonogashira coupling and cyclization.
Quantitative Data
| Entry | o-Iodophenol | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Propyne | 5 | 5 | 2 | THF | 25 | 12 | 85 | [2] |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 2 | 4 | 2 | DMF | 80 | 6 | 92 | [3] |
| 3 | 2-Iodophenol | 1-Hexyne | 3 | 5 | 2.5 | Et3N | 60 | 16 | 88 | [3] |
Experimental Protocol
Synthesis of 2-Ethyl-3-methylbenzofuran from 2-Iodophenol and 1-Pentyne (B49018) (Adapted from[3])
-
Materials:
-
2-Iodophenol (1 mmol, 1 equiv.)
-
1-Pentyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N, 5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add triethylamine (5 mL) and stir to dissolve the solids.
-
Add 1-pentyne via syringe.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield 2-ethyl-3-methylbenzofuran.
-
Method 3: Intramolecular Mizoroki-Heck Reaction
The intramolecular Mizoroki-Heck reaction of an o-alkenylphenol ether is another powerful strategy for the synthesis of dihydrobenzofurans, which can be subsequently aromatized to the corresponding benzofuran. For the synthesis of a this compound, an appropriate alkene precursor is required.
Experimental Workflow
Caption: Workflow for this compound synthesis via Heck reaction.
Quantitative Data for a Related Intramolecular Heck Reaction
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(But-2-en-1-yloxy)-1-iodobenzene | 5 | 10 (dppf) | 2 (K₂CO₃) | DMF | 100 | 12 | 85 | [4] |
| 2 | 1-Iodo-2-((2-methylallyl)oxy)benzene | 5 | 10 (BINAP) | 1.5 (Ag₂CO₃) | Toluene (B28343) | 110 | 24 | 78 | [4] |
Experimental Protocol
Synthesis of 3-Methyl-2,3-dihydrobenzofuran via Intramolecular Heck Reaction (Adapted from[4])
-
Materials:
-
1-Iodo-2-((2-methylallyl)oxy)benzene (1 mmol, 1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.1 mmol, 10 mol%)
-
Silver carbonate (Ag₂CO₃, 1.5 mmol, 1.5 equiv.)
-
Toluene (10 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 1-iodo-2-((2-methylallyl)oxy)benzene, palladium(II) acetate, BINAP, and silver carbonate.
-
Add toluene (10 mL).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methyl-2,3-dihydrobenzofuran.
-
Note: A subsequent aromatization step (e.g., dehydrogenation with a suitable oxidant like DDQ or MnO₂) would be required to obtain this compound.
-
Conclusion
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of this compound derivatives. The choice of method will depend on the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions. The protocols provided herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
Application Notes and Protocols for the Acid-Catalyzed Cyclization Synthesis of 3-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methylbenzofuran via acid-catalyzed cyclization. This methodology is a fundamental transformation in organic synthesis, offering a direct route to a key structural motif present in many pharmaceuticals and biologically active compounds.
Introduction
Benzofurans are a critical class of heterocyclic compounds frequently found in natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a valuable building block in medicinal chemistry. Acid-catalyzed cyclization represents a robust and common strategy for the construction of the benzofuran (B130515) ring system. This document outlines the underlying chemical principles, provides detailed experimental protocols for key acid-catalyzed methods, and presents quantitative data to aid in reaction optimization and selection.
Principle of the Reaction
The acid-catalyzed synthesis of this compound typically proceeds through the intramolecular cyclization of a suitable phenolic precursor. A common and efficient strategy involves the initial Claisen rearrangement of an allyl phenyl ether to form 2-allylphenol (B1664045), which is then isomerized to a 2-propenylphenol (B1584793) intermediate. In the presence of a strong acid, the hydroxyl group of the phenol (B47542) attacks the double bond of the propenyl group, leading to the formation of a five-membered dihydrofuran ring. Subsequent dehydration (aromatization) yields the stable this compound.
Alternatively, the cyclization of α-phenoxy ketones serves as another prevalent route. In this approach, protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of the activated carbonyl group on the electron-rich aromatic ring of the phenol. A subsequent dehydration step forms the furan (B31954) ring.
Data Presentation
The following table summarizes quantitative data for different acid-catalyzed methods for the synthesis of benzofuran derivatives, providing a comparative overview of catalysts, reaction conditions, and reported yields.
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Method 1 | 2-Allylphenol | p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343) | Reflux | 4 | ~75-85 |
| Method 2 | 1-(2-Hydroxyphenyl)propan-2-one (B171590) | Polyphosphoric acid (PPA) | - | 100 | 2 | Moderate to Good |
| Method 3 | 1-Phenoxypropan-2-one | Eaton's Reagent (P₂O₅/MeSO₃H) | Dichloromethane (B109758) | Room Temp | 2-4 | Good to Excellent |
Experimental Protocols
Method 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Cyclization of 2-Allylphenol
This protocol describes the direct cyclization of commercially available 2-allylphenol to this compound using a sulfonic acid catalyst.
Materials:
-
2-Allylphenol (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-allylphenol (1.0 eq) and toluene (to make a 0.5 M solution).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Method 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization of an α-Phenoxy Ketone
This method utilizes the strong dehydrating and acidic properties of polyphosphoric acid to effect the intramolecular cyclization of an α-phenoxy ketone precursor.
Materials:
-
1-(2-Hydroxyphenyl)propan-2-one (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, place 1-(2-hydroxyphenyl)propan-2-one (1.0 eq).
-
Add polyphosphoric acid (approximately 10 times the weight of the ketone).
-
Heat the viscous mixture to 100°C with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified by column chromatography or distillation.
Mandatory Visualization
Caption: Acid-catalyzed cyclization of 2-allylphenol to this compound.
Caption: Experimental workflow for this compound synthesis.
Application Notes and Protocols for the N-bromosuccinimide (NBS) Bromination of 3-Methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran (B130515) scaffold in numerous biologically active molecules. The selective functionalization of the benzofuran ring is a crucial step in the synthesis of novel derivatives for drug discovery and development. This document provides a detailed protocol for the regioselective bromination of this compound at the 2-position using N-bromosuccinimide (NBS). The resulting product, 2-bromo-3-methylbenzofuran (B15323008), is a versatile intermediate for further chemical modifications, such as cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Reaction Principle
The bromination of this compound with NBS proceeds via an electrophilic aromatic substitution mechanism. The benzofuran ring system is electron-rich, making it susceptible to attack by electrophiles. Theoretical and experimental data indicate that the C-2 position is the most favorable site for electrophilic attack due to the formation of a more stable carbocation intermediate (a sigma complex), where the positive charge is effectively delocalized over the adjacent benzene (B151609) ring.[1] By employing a polar aprotic solvent such as dimethylformamide (DMF), the ionic pathway is favored, leading to the selective formation of 2-bromo-3-methylbenzofuran over radical bromination of the methyl group.[1]
Experimental Protocol
This protocol outlines the materials, equipment, and procedure for the synthesis of 2-bromo-3-methylbenzofuran.
Materials and Equipment
| Material | Grade |
| This compound | Reagent |
| N-Bromosuccinimide (NBS) | Reagent |
| Dimethylformamide (DMF) | Anhydrous |
| Dichloromethane (B109758) (DCM) | Reagent |
| Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | |
| Brine (saturated aqueous NaCl solution) | |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) |
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
Reagent Addition:
-
In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred solution of this compound over a period of 15-30 minutes, ensuring the temperature is maintained at 0 °C.
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Purify the crude product by silica gel column chromatography to yield 2-bromo-3-methylbenzofuran.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| This compound | C₉H₈O | 132.16 | 1.0 | - |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 | - |
| 2-Bromo-3-methylbenzofuran | C₉H₇BrO | 211.06 | - | ~85-95 (estimated) |
Note: The yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.
Characterization of 2-Bromo-3-methylbenzofuran
The structure and purity of the synthesized 2-bromo-3-methylbenzofuran can be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | The absence of a singlet in the aromatic region corresponding to the H-2 proton of the starting material. Aromatic protons will appear as multiplets, and the methyl protons as a singlet. |
| ¹³C NMR | The appearance of a signal for the carbon atom bonded to bromine (C-2) and the disappearance of the corresponding C-2 signal of the starting material. |
| Mass Spec | A molecular ion peak at m/z 210/212, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.[2] |
| IR Spec | Characteristic peaks for the aromatic C-H and C=C stretching, as well as the C-Br stretching frequency. |
Potential Side Products and Regioselectivity
The primary side products in this reaction are isomeric brominated benzofurans, such as 5-bromo-3-methylbenzofuran (B1280059) and 7-bromo-3-methylbenzofuran, which may arise from electrophilic substitution at other positions on the benzene ring.[2] However, the reaction conditions outlined in this protocol, particularly the use of a polar aprotic solvent at low temperature, strongly favor the formation of the 2-bromo isomer. The regioselectivity can be confirmed by ¹H NMR, as the isomeric byproducts would show a singlet for the H-2 proton.[2]
Diagrams
Caption: Experimental workflow for the NBS bromination of this compound.
Caption: Simplified reaction mechanism showing the key intermediate.
References
3-Methylbenzofuran: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methylbenzofuran, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system, has emerged as a valuable and versatile building block in organic synthesis.[1] Its unique structural framework and reactivity allow for diverse functionalization, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various bioactive molecules, with a focus on anticancer and neuroprotective agents.
Key Applications in Organic Synthesis
The this compound core is a privileged scaffold found in numerous natural products with diverse biological activities.[2] Its utility in synthetic chemistry stems from the reactivity of the furan ring, the methyl group, and the benzene ring, which can be selectively functionalized to generate libraries of novel compounds. Key applications include its use in the development of anti-inflammatory, anticancer, and neuroprotective agents.[1]
Synthesis of Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents, particularly against non-small cell lung cancer.[3][4] These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3][4]
VEGFR-2 Signaling Pathway Inhibition
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy. Certain this compound derivatives have been shown to be potent inhibitors of VEGFR-2.[3][4]
Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.
Quantitative Data: Antiproliferative Activity of this compound Derivatives
The following table summarizes the in vitro antiproliferative activity of synthesized this compound derivatives against non-small cell lung cancer cell lines (A549 and NCI-H23) and their VEGFR-2 inhibitory activity.[3][4]
| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (nM) |
| 4b | A549 | 3.69[5] | 77.97[3][4] |
| 4c | A549 | 1.48[3] | - |
| 15a | NCI-H23 | 2.52[3] | 132.5[3][4] |
| 15c | NCI-H23 | 2.21[3] | - |
| 16a | NCI-H23 | 0.49[3] | 45.4[3][4] |
| Staurosporine (Control) | A549 | 1.52[3] | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as a building block.
Protocol 1: Synthesis of 2-Bromo-3-methylbenzofuran
This protocol describes the electrophilic bromination of this compound to yield 2-bromo-3-methylbenzofuran, a versatile intermediate for further functionalization.[6]
Caption: Workflow for the synthesis of 2-bromo-3-methylbenzofuran.
Materials and Equipment:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-(3-(Bromomethyl)benzofuran-2-yl)ethan-1-one Derivatives
This protocol details the radical bromination of the methyl group of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, which are precursors to various bioactive compounds.[7]
Materials and Equipment:
-
1-(3-methyl-1-benzofuran-2-yl)ethanone derivative
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄), dry
-
Standard glassware for reflux and inert atmosphere
Procedure:
-
Dissolve the appropriate 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (10 mmol) in dry carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (NBS) (10 mmol, 1.78 g) and a catalytic amount of benzoyl peroxide (1 mmol, 0.242 g).[7]
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Quantitative Data: Yields of Brominated Benzofuran Derivatives [7]
| Starting Material Substituent | Product | Yield (%) |
| 5-Methoxy | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 30 |
| 4-Ethoxy | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 60 |
Protocol 3: Synthesis of this compound-2-carbohydrazide Derivatives as Anticancer Precursors
This protocol outlines the initial steps in the synthesis of a series of this compound derivatives with antiproliferative activity, starting from ethyl this compound-2-carboxylate.[3]
Caption: Synthetic workflow for this compound-2-carbohydrazide derivatives.
Step 1: Synthesis of this compound-2-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve ethyl this compound-2-carboxylate in ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reaction: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain this compound-2-carbohydrazide.
Step 2a: Synthesis of 1-Acylthiosemicarbazides
-
Reaction Setup: Suspend this compound-2-carbohydrazide in anhydrous toluene.
-
Reagent Addition: Add the appropriate isothiocyanate.
-
Reaction: Reflux the mixture for 7 hours.[3]
-
Work-up: Cool the reaction mixture. Collect the solid product by filtration, wash with petroleum ether, and recrystallize from a suitable solvent.
Step 2b: Synthesis of Aldohydrazones and Ketohydrazones
-
Reaction Setup: Dissolve this compound-2-carbohydrazide in ethanol.
-
Reagent Addition: Add the corresponding aldehyde or ketone and a catalytic amount of acetic acid.
-
Reaction: Reflux the mixture for 3 hours.[3]
-
Work-up: Cool the reaction mixture. Collect the precipitated product by filtration, wash with cold ethanol, and dry.
Quantitative Data: Yields of Hydrazone Derivatives [3]
| Aldehyde/Ketone Used | Product | Yield (%) |
| 3-Methoxybenzaldehyde | N'-(3-Methoxybenzylidene)-3-methylbenzofuran-2-carbohydrazide | 86 |
Conclusion
This compound is a highly valuable and adaptable building block in organic synthesis, providing access to a wide range of complex molecules with significant biological activities. The protocols and data presented herein demonstrate its utility in the development of novel anticancer agents and provide a foundation for further exploration in drug discovery and materials science. The ability to selectively functionalize different positions of the this compound scaffold allows for the generation of diverse chemical libraries, paving the way for the discovery of new therapeutic leads.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diversity‐Oriented Synthesis of Natural‐Product‐like Libraries Containing a 3‐Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of 3-Methylbenzofuran-2-carbohydrazide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 3-Methylbenzofuran-2-carbohydrazide and its derivatives as potential anticancer agents. The protocols outlined below are intended to be a foundation for researchers, offering detailed methodologies for synthesis, characterization, and in vitro anticancer activity assessment.
Introduction
Benzofuran (B130515) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] Among these, the this compound-2-carbohydrazide scaffold has emerged as a valuable pharmacophore for the development of novel antitumor agents. These compounds have demonstrated efficacy against various cancer cell lines, with mechanisms of action that include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][3] This document details the synthesis of the core carbohydrazide (B1668358) intermediate and protocols for evaluating the anticancer potential of its derivatives.
Data Presentation
The anticancer activity of this compound-2-carbohydrazide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the cytotoxic activity of representative derivatives.
| Compound ID | R Group (Modification on Carbohydrazide) | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | p-methoxyphenylthiosemicarbazide | A549 (Non-small cell lung) | 1.48 | [3] |
| Staurosporine (Ref.) | - | A549 (Non-small cell lung) | 1.52 | [3] |
| 4b | Phenylthiosemicarbazide | A549 (Non-small cell lung) | 5.90 | [3] |
| 15a | (4-(4-chlorophenyl)piperazin-1-yl)methyl | NCI-H23 (Non-small cell lung) | 2.52 | [3] |
| 15c | (4-(4-methoxyphenyl)piperazin-1-yl)methyl | NCI-H23 (Non-small cell lung) | 2.21 | [3] |
| 16a | 1-(4-(p-tolyl)piperazin-1-yl)ethylidene | NCI-H23 (Non-small cell lung) | 0.49 | [3] |
| 11d | 4-Cl-3-CF3-phenylsemicarbazide | Panc-1 (Pancreatic) | 2.22 | [4] |
| 11d | 4-Cl-3-CF3-phenylsemicarbazide | MCF-7 (Breast) | 5.57 | [4] |
| 11d | 4-Cl-3-CF3-phenylsemicarbazide | A549 (Non-small cell lung) | 2.99 | [4] |
| Cisplatin (Ref.) | - | Panc-1 (Pancreatic) | 6.98 | [4] |
| Cisplatin (Ref.) | - | MCF-7 (Breast) | 5.45 | [4] |
| Cisplatin (Ref.) | - | A549 (Non-small cell lung) | 6.72 | [4] |
| 13b | m-methoxyphenylacylhydrazone | Panc-1 (Pancreatic) | 1.04 | [4] |
| 13b | m-methoxyphenylacylhydrazone | MCF-7 (Breast) | 2.98 | [4] |
| 13b | m-methoxyphenylacylhydrazone | A549 (Non-small cell lung) | 1.71 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound-2-carbohydrazide
This protocol details the two-step synthesis of the key intermediate, this compound-2-carbohydrazide, starting from o-hydroxy acetophenone (B1666503).
Step 1: Synthesis of Ethyl this compound-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve o-hydroxy acetophenone (3 mL) in acetone (B3395972) (10 mL). Add anhydrous potassium carbonate (3 g) to the solution. Stir the reaction mixture for 5 minutes in an ice bath.[5]
-
Addition of Reagent: To this stirring mixture, add ethyl bromoacetate (B1195939) (2.8 mL) dropwise over a period of 10 minutes.[5]
-
Reaction Progression: Add a catalytic amount of potassium iodide and continue stirring the reaction mixture for 20 minutes.[5] The reaction can then be refluxed for several hours to ensure completion.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), pour the mixture into crushed ice. The solid product, ethyl this compound-2-carboxylate, will precipitate.[5]
-
Purification: Filter the precipitate and recrystallize it from ethanol (B145695) to obtain the purified product.[5]
Step 2: Synthesis of this compound-2-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve ethyl this compound-2-carboxylate (3 g) in ethanol (25 mL). Add a catalytic amount of acetic acid.[5]
-
Addition of Hydrazine (B178648) Hydrate (B1144303): To this solution, add hydrazine hydrate (1 mL) dropwise.[5]
-
Reaction Progression: Stir the mixture at room temperature for approximately 2 hours. The progress of the reaction should be monitored by thin-layer chromatography.[5]
-
Isolation and Purification: Upon completion of the reaction, the product, this compound-2-carbohydrazide, will precipitate. Filter the solid and recrystallize it from ethanol to yield the pure carbohydrazide.[5]
Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in the cell culture medium. Add the different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Cisplatin). Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[6]
Protocol 4: Apoptosis Assay using Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.[7]
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified duration.
-
Staining: Harvest the cells, wash with cold PBS, and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. This allows for the differentiation between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[7]
Visualizations
Synthesis Workflow
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Methylbenzofuran Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylbenzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, making them attractive candidates for further investigation in drug discovery and development. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound compounds, enabling researchers to obtain reliable and reproducible data. The methodologies covered include assays for cell viability, apoptosis induction, and mechanisms of action.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines as reported in the literature.
Table 1: Antiproliferative Activity of this compound Derivatives against Non-Small Cell Lung Carcinoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4a | A549 | 47.02 | [2] |
| 4b | A549 | Not specified | [2] |
| 4c (p-methoxy substituted) | A549 | 1.48 | [2][3] |
| 4d | A549 | Not specified | [2] |
| 4a | NCI-H23 | 67.22 | [2] |
| 4b | NCI-H23 | Not specified | [2] |
| 4c | NCI-H23 | 5.90 | [2] |
| 4d | NCI-H23 | Not specified | [2] |
| Staurosporine (Reference) | A549 | 1.52 | [2][3] |
Table 2: Cytotoxicity of Amide Derivatives of 3-Methyl-benzofuran-2-carboxylic Acid
| Compound | Cell Line | IC50 (µM) | Reference |
| 10d | MCF-7 (Breast) | 2.07 | [1][4] |
| 12b | A549 (Lung) | 0.858 | [1][4] |
Table 3: Cytotoxicity of 3-(Piperazinylmethyl)benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9h | Panc-1 (Pancreatic) | 0.94 | [5][6] |
| 9h | MCF-7 (Breast) | 2.92 | [5][6] |
| 9h | A549 (Lung) | 1.71 | [5][6] |
| 11d | Panc-1 (Pancreatic) | 2.22 | [5][6] |
| 11d | MCF-7 (Breast) | 5.57 | [5][6] |
| 11d | A549 (Lung) | 2.99 | [5][6] |
| 13b | Panc-1 (Pancreatic) | 1.04 | [5][6] |
| 13b | MCF-7 (Breast) | 2.98 | [5][6] |
| 13b | A549 (Lung) | 1.71 | [5][6] |
| Cisplatin (Reference) | Panc-1 (Pancreatic) | 6.98 | [5][6] |
| Cisplatin (Reference) | MCF-7 (Breast) | 5.45 | [5][6] |
| Cisplatin (Reference) | A549 (Lung) | 6.72 | [5][6] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
Materials:
-
This compound compounds
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound compounds
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound compounds for the specified time. Include untreated controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin and wash with serum-containing media. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound compounds
-
Cancer cell lines
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Intrinsic apoptosis signaling pathway induced by 3-methylbenzofurans.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. docs.abcam.com [docs.abcam.com]
Characterization of 3-Methylbenzofuran Derivatives using NMR and MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzofuran derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. Their therapeutic potential spans across various areas, including oncology and infectious diseases. The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation of organic molecules.
Data Presentation: NMR and MS Data Summary
Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives (300 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -COCH₃ (ppm) | -CH₂Br (ppm) | -CH₃ (ppm) |
| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | 7.00 (m, 1H), 7.07 (dd, 1H), 7.40 (m, 1H) | 3.87 (s, 3H) | 2.59 (s, 3H) | - | 2.57 (s, 3H) |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 6.58 (m, 1H), 6.94 (m, 1H) | 3.87 (s, 3H), 4.00 (s, 3H) | 2.35 (s, 3H) | - | 1.79 (s, 3H) |
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 7.14 (m, 2H), 7.44 (m, 1H) | 3.89 (s, 3H) | 2.62 (s, 3H) | 5.03 (s, 2H) | - |
| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 6.58 (m, 1H), 7.04 (m, 1H), 7.32 (m, 1H) | 4.14 (q, 2H), 1.49 (t, 3H) | 2.76 (s, 3H) | - | 2.57 (s, 3H) |
Data extracted from a study on the synthesis and biological activity of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[1]
Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives (75.49 MHz, CDCl₃)
| Compound | C-Ar (ppm) | C=O (ppm) | C-O (ppm) | -OCH₃ (ppm) | -CH₂Br (ppm) | -CH₃ (ppm) |
| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23 | 191.26 | - | 55.87 | - | 9.56, 27.70 |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 108.64, 114.82, 125.48, 128.83, 133.86, 147.25, 148.57, 151.38 | 190.95 | - | 57.16, 61.18 | - | 10.77, 28.04 |
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59 | 191.27 | - | 55.90 | 21.16 | 27.62 |
| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 103.81, 104.61, 119.16, 125.60, 129.01, 147.15, 155.35, 156.33 | 191.10 | 63.86 | - | - | 11.34, 14.71, 27.92 |
Data extracted from a study on the synthesis and biological activity of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Selected this compound Derivatives
| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) |
| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₂H₁₂O₃ | 227.0684 | 227.0674 |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₃H₁₄O₄ | 257.0790 | 257.0779 |
| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | C₁₂H₁₁BrO₃ | 306.9770 | 306.9783 |
| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | C₁₃H₁₄O₃ | 241.0841 | 241.0836 |
Data extracted from a study on the synthesis and biological activity of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[1]
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone (B47974) in the presence of a base.[1]
Materials:
-
Substituted o-hydroxyacetophenone
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Dissolve the o-hydroxyacetophenone (1 equivalent) and chloroacetone (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture at 80 °C and stir for 48-96 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 300 MHz or 400 MHz)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent.
-
Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts (δ) in ppm relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). Analyze the coupling constants (J) and multiplicities (s, d, t, q, m) to elucidate the proton connectivity.
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Processing: Process the FID with an appropriate window function, Fourier transform, phase correction, and baseline correction.
-
Analysis: Determine the chemical shifts (δ) in ppm and correlate them with the different carbon environments in the molecule.
Mass Spectrometric Analysis
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Q-TOF instrument)
-
HPLC or direct infusion pump
-
Volatile organic solvents (e.g., methanol (B129727), acetonitrile)
-
Formic acid
ESI-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to facilitate protonation for positive ion mode analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and analyte.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition. Analyze the fragmentation pattern to gain further structural information. A common fragmentation for benzofuran (B130515) derivatives involves cleavage of substituents from the core ring structure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.
References
Application Note: A Robust Protocol for the Synthesis of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one is a key intermediate in the synthesis of various biologically active benzofuran (B130515) derivatives. Benzofuran scaffolds are present in many natural products and have garnered significant attention in the pharmaceutical industry due to their potential antibacterial, antimicrobial, antitumor, and antidiabetic activities.[1][2] This document provides a detailed experimental protocol for the synthesis of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one, along with characterization data. The synthesis involves the reaction of an appropriate o-hydroxyacetophenone with chloroacetone (B47974).[3][4]
Experimental Protocol
This protocol is adapted from a method described for the synthesis of related benzofuran derivatives.[3][4]
Materials:
-
Substituted or unsubstituted o-hydroxyacetophenone
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Silica (B1680970) Gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting o-hydroxyacetophenone (1 equivalent) in dry acetone.
-
Addition of Reagents: To the solution, add chloroacetone (1 equivalent) and anhydrous potassium carbonate (a suitable excess, e.g., 2-3 equivalents).
-
Reflux: The reaction mixture is then heated to reflux and stirred for a period of time, typically several hours (e.g., 13 hours, as described for a similar synthesis[5]). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.
-
Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one.[3]
Data Presentation
The following table summarizes the characterization data for derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one, which can be used as a reference for the synthesized product.[3]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |
| 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | C₁₂H₁₂O₃ | 204.22 | 60 | White powder | 93–96 |
| 1-(4-Ethoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone | C₁₃H₁₄O₃ | 218.25 | 60 | White powder | 60–65 |
Spectroscopic Data for 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone: [3]
-
¹H NMR (300 MHz, CDCl₃, δ/ppm): 2.57 (3H, s, -CH₃), 2.59 (3H, s, -COCH₃), 3.87 (3H, s, -OCH₃), 7.00 (1H, m, Ar-H), 7.07 (1H, dd, J₁ = J₂ = 2.4 Hz, Ar-H), 7.40 (1H, m, Ar-H).
-
¹³C NMR (75.49 MHz, CDCl₃) δ: 9.56, 27.70, 55.87, 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23, 191.26.
-
HRMS (m/z): calculated for C₁₂H₁₂O₃ [M + Na]⁺: 227.0684; found: 227.0674.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one.
Caption: Workflow for the synthesis of the target compound.
Discussion
The described protocol offers a straightforward and efficient method for the synthesis of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one. The reaction proceeds via an initial O-alkylation of the o-hydroxyacetophenone with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. The purification by column chromatography is crucial to obtain the product with high purity. The provided spectroscopic data for related compounds can serve as a benchmark for the characterization of the final product. The versatility of this method allows for the synthesis of a variety of substituted benzofuran derivatives by simply changing the starting o-hydroxyacetophenone. These derivatives have shown potential as anticancer agents, highlighting the importance of this synthetic route in drug discovery.[3][4][6]
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methylbenzofuran in Non-Small Cell Lung Cancer Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic agents. One promising class of compounds under investigation is the benzofuran (B130515) scaffold and its derivatives. Specifically, 3-methylbenzofuran derivatives have demonstrated significant potential as antitumor agents against NSCLC. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. This document provides a summary of the anti-proliferative activities of this compound derivatives and detailed protocols for their evaluation in an NSCLC research setting.
Data Presentation
The anti-proliferative activity of various this compound derivatives has been evaluated against NSCLC cell lines, A549 and NCI-H23. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a more potent compound.
Table 1: Anti-proliferative Activity of this compound Derivatives against NSCLC Cell Lines
| Compound ID | Modification | A549 IC50 (µM) | NCI-H23 IC50 (µM) |
| 4a-d, 6a-c, 8a-c, 11 | This compound Series | 1.48 - 47.02 | 5.90 - 67.22 |
| 4c | para-methoxy group on terminal phenyl ring | 1.48 | Not specified |
| Staurosporine (Control) | - | 1.52 | Not specified |
| 15a-c, 16a-b, 17a-b, 18 | 3-(Morpholinomethyl)benzofuran Series | 1.5 - 18.89 | 0.49 - 29.75 |
| 15b | Exception in the series | Not specified | 68.9 |
Data compiled from a study on the development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents.[1][2]
Table 2: VEGFR-2 Inhibitory Activity and Apoptosis Induction of Lead Compounds
| Compound ID | VEGFR-2 IC50 (nM) | Cell Line | Total Apoptosis (%) |
| 4b | 77.97 | A549 | 42.05 |
| 15a | 132.5 | NCI-H23 | 34.59 |
| 16a | 45.4 | NCI-H23 | 36.81 |
| Control | - | A549 | 1.37 |
| Control | - | NCI-H23 | 2.09 |
These selected benzofurans demonstrate potent inhibition of VEGFR-2 and significant induction of apoptosis in NSCLC cells.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound derivatives in NSCLC research.
Anti-proliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H23)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of NSCLC cells using flow cytometry.
Materials:
-
NSCLC cells treated with this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound derivatives for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis induced by this compound derivatives.
Materials:
-
NSCLC cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the this compound derivatives for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in NSCLC research.
References
Application Notes and Protocols: Molecular Docking of 3-Methylbenzofuran Derivatives with VEGFR-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[2][3][4][5] Benzofuran (B130515) derivatives, including those with a 3-methyl substitution, have emerged as a promising class of compounds with potential anticancer activities, partly through the inhibition of protein kinases like VEGFR-2.[6][7][8] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. These application notes provide a detailed protocol for performing molecular docking studies of 3-methylbenzofuran derivatives with VEGFR-2 and a summary of reported inhibitory activities.
VEGFR-2 Signaling Pathway
VEGF-A binding to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains.[9][10] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[9][11][12][13]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected this compound and other benzofuran derivatives against VEGFR-2.
| Compound ID | Derivative Class | VEGFR-2 IC₅₀ (nM) | Reference |
| 4b | This compound | 77.97 | [14] |
| 15a | 3-(Morpholinomethyl)benzofuran | 132.5 | [14] |
| 16a | 3-(Morpholinomethyl)benzofuran | 45.4 | [14] |
| 6d | Benzofuran Chalcone | 1.0 | [15] |
| 5c | Benzofuran Chalcone | 1.07 | [16] |
| 9 | 3-Methylphenyl derivative | 16 | [5] |
| 15 | 3-Methylquinoxaline derivative | 3.2 | [5] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Experimental Workflow
The general workflow for a molecular docking study involves several key steps, from target and ligand preparation to the final analysis of the results.
Detailed Experimental Protocols
This section provides a step-by-step protocol for performing molecular docking of this compound derivatives with VEGFR-2 using AutoDock Tools and AutoDock Vina.
Software and Resource Requirements
-
Protein Data Bank (PDB): For obtaining the crystal structure of VEGFR-2.
-
Molecular Graphics Laboratory (MGL) Tools: Specifically AutoDock Tools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: The docking program.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
Protein Preparation
-
Obtain VEGFR-2 Structure: Download the crystal structure of VEGFR-2 from the PDB database (e.g., PDB ID: 4ASD, 4AGC).[3][4]
-
Prepare the Receptor in ADT:
Ligand Preparation
-
Obtain Ligand Structure: Draw the this compound derivative using a chemical drawing tool like ChemDraw and save it in a 3D format (e.g., MOL or PDB).
-
Prepare the Ligand in ADT:
-
Open the ligand file in AutoDock Tools.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Grid Generation
-
Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.[17][18]
-
Set Grid Box Parameters in ADT:
-
Load the prepared VEGFR-2 PDBQT file.
-
Open the "Grid Box" option.
-
Center the grid box on the active site of the receptor.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket (e.g., 60x60x60 Å).[18]
-
Save the grid parameter file (e.g., grid.gpf).
-
Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the output file name. Also, define the center and size of the search space as determined in the grid generation step.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
Analysis of Results
-
Examine Binding Affinities: The output file from Vina will contain the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Interactions: Use a molecular visualization tool like Discovery Studio or PyMOL to load the docked complex (receptor and the best ligand pose).
-
Identify Key Interactions: Analyze the interactions between the this compound derivative and the amino acid residues in the VEGFR-2 binding pocket. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For instance, interactions with key residues in the ATP binding site like Cys919, Asp1046, and Glu885 are often crucial for VEGFR-2 inhibition.[18][19]
Conclusion
Molecular docking is a powerful computational tool for investigating the binding of small molecules like this compound derivatives to protein targets such as VEGFR-2. The protocols outlined in these application notes provide a framework for researchers to conduct in silico screening and to gain insights into the structure-activity relationships of potential VEGFR-2 inhibitors. The quantitative data presented highlights the potential of benzofuran scaffolds in the design of novel anticancer agents. Further experimental validation is necessary to confirm the predicted binding modes and inhibitory activities.
References
- 1. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 3. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking analysis of C-phycocyanin with VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed 3-Methylbenzofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed synthesis of 3-Methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is the most common palladium-catalyzed method for synthesizing this compound?
The most prevalent method is a one-pot domino reaction involving the Sonogashira cross-coupling of a 2-halophenol (typically 2-iodophenol) with propyne (B1212725), followed by an intramolecular cyclization. This approach is favored for its efficiency and atom economy.
Q2: What are the critical factors influencing the yield of this compound?
Several factors can significantly impact the reaction yield, including the activity of the palladium catalyst, the choice of ligand, the reaction temperature, and the selection of solvent and base.[1] The purity of reagents and the maintenance of an inert atmosphere are also crucial for a successful synthesis.[2]
Q3: My reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?
When a reaction fails, the primary aspects to verify are the catalyst's activity, the quality of the reagents, and the reaction setup.[1] Ensure your palladium catalyst and any copper co-catalyst are fresh and have been stored correctly.[2] It is also vital to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of propyne (Glaser coupling) and decomposition of the catalyst.[1][2] Thoroughly degassing the solvent and conducting the reaction under an inert atmosphere like argon or nitrogen is essential.[2]
Q4: I've observed a black precipitate in my reaction vessel. What is it, and what should I do?
The formation of a black precipitate, commonly known as "palladium black," signals the decomposition and agglomeration of the palladium catalyst, rendering it inactive.[3] This can be triggered by the presence of oxygen, impurities in the reagents or solvent, or excessively high temperatures. To mitigate this, ensure all components are of high purity and the reaction is rigorously maintained under an inert atmosphere. Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[4]
Q5: Is a copper co-catalyst always necessary?
No, copper-free Sonogashira reactions are a viable alternative and are often employed to prevent the formation of alkyne homocoupling byproducts.[5] However, these conditions may necessitate a more active palladium catalyst system, specialized ligands, higher reaction temperatures, or longer reaction times to achieve comparable yields.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed synthesis of this compound from 2-iodophenol (B132878) and propyne is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this synthesis can arise from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand:
-
Inactive Catalyst: The palladium catalyst may be old or improperly stored, leading to reduced activity. Use a fresh batch of the palladium source.
-
Inappropriate Ligand: The choice of phosphine (B1218219) ligand is critical. While PPh₃ is common, bulkier and more electron-rich ligands can sometimes improve catalytic activity.[5] Consider screening different ligands.
-
-
Reaction Conditions:
-
Suboptimal Temperature: The reaction may require heating to proceed efficiently. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) should be explored. However, excessively high temperatures can lead to catalyst decomposition.[6]
-
Incorrect Solvent or Base: The polarity of the solvent and the strength of the base significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective.[7] The base is required to deprotonate the alkyne; common choices include triethylamine (B128534) and diisopropylamine.[1] Ensure the base is anhydrous and used in excess.
-
-
Reagent Quality and Stoichiometry:
-
Impure Reagents: Impurities in the 2-iodophenol or propyne source can poison the catalyst. Ensure all starting materials are pure.
-
Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote the homocoupling of propyne.[1][2] Ensure solvents are properly degassed and the reaction is carried out under an inert atmosphere.
-
Issue 2: Significant Formation of Propyne Homocoupling Byproduct
Question: I am observing a significant amount of the Glaser coupling byproduct from propyne homocoupling. How can I minimize this side reaction?
Answer: The homocoupling of terminal alkynes is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen.[5]
-
Copper-Free Conditions: The most direct method to eliminate this side reaction is to conduct the synthesis under copper-free conditions.[5] This may require adjusting other reaction parameters to maintain a good yield of the desired product.
-
Controlled Alkyne Addition: Slowly adding the propyne source to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thereby reducing the rate of homocoupling.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which is a key promoter of the homocoupling reaction.[5]
Data Presentation
The following tables summarize key reaction parameters and their impact on the yield of benzofuran (B130515) synthesis, which can be extrapolated to the synthesis of this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | None | DMF | Et₃N | 60 | Moderate |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | DMF | Et₃N | 60 | Moderate-Good |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | K₂CO₃ | 100 | Good-Excellent |
| 4 | Pd/C (5) | None | DMF | K₂CO₃ | 100 | Good |
Note: Yields are generalized based on literature for similar benzofuran syntheses and may vary for this compound.
Table 2: Influence of Solvent and Base on Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | Et₃N | 80 | Good |
| 2 | Toluene | DIPA | 80 | Moderate |
| 3 | Acetonitrile | K₂CO₃ | 80 | Moderate-Good |
| 4 | Dioxane | Cs₂CO₃ | 100 | Excellent |
Note: Yields are generalized based on literature for similar benzofuran syntheses and may vary for this compound.
Experimental Protocols
Detailed Protocol for Palladium-Catalyzed Synthesis of this compound
This protocol describes the synthesis of this compound from 2-iodophenol and propyne via a Sonogashira coupling and subsequent cyclization.
Materials:
-
2-Iodophenol
-
Propyne (gas or condensed liquid)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous, degassed DMF via syringe.
-
Add anhydrous triethylamine (2.0 equiv.) to the mixture.
-
Bubble propyne gas through the stirred solution at room temperature for 15 minutes, or add condensed propyne (1.2 equiv.) carefully at a low temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Catalytic cycle for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Overcoming Low Regioselectivity in Friedel-Crafts Acylation of Benzofurans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective Friedel-Crafts acylation of benzofurans.
Troubleshooting Guide
Issue: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of a benzofuran (B130515) derivative is yielding a mixture of C2 and C3-acylated isomers, and in some cases, poly-acylated byproducts. How can I improve the selectivity for a single isomer?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Harsh Reaction Conditions | Friedel-Crafts reactions employing strong Lewis acids can be aggressive, leading to low regioselectivity and side reactions.[1] • Solution: Try using a milder Lewis acid (e.g., SnCl₄, ZnCl₂, FeCl₃) instead of a very strong one like AlCl₃.[1][2] Consider using stoichiometric amounts of a weaker acid. • Solution: Employ solvents like hexafluoro-2-propanol (HFIP), which can promote the reaction under milder conditions.[1] |
| High Reactivity of Benzofuran | The electron-rich nature of the benzofuran ring makes it susceptible to over-acylation or lack of selectivity.[1] • Solution: Use a less reactive acylating agent, such as an acid anhydride (B1165640) instead of a more reactive acyl chloride. • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to -78 °C) to better control reactivity and favor the kinetic product.[3] |
| Inherent Electronic Properties | The intrinsic electronic properties of the unsubstituted benzofuran ring can lead to competitive acylation at both the C2 and C3 positions.[1] • Solution: If a specific isomer is required, consider synthesizing a benzofuran derivative with a directing group. For instance, a directing group at the C2 position can effectively block that site and direct acylation to the C3 position.[1] |
| Thermodynamic vs. Kinetic Control | Reaction conditions may favor the formation of a thermodynamically stable but undesired isomer. Higher temperatures often lead to the thermodynamic product.[3] • Solution: To favor the kinetically controlled product (often C2-acylation), run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What factors primarily influence the regioselectivity (C2 vs. C3 acylation) in the Friedel-Crafts acylation of benzofurans?
A1: The regioselectivity is a delicate balance of several factors:
-
Lewis Acid Strength: Stronger Lewis acids (e.g., AlCl₃) tend to lead to harsher reaction conditions and can decrease selectivity.[1] Milder Lewis acids (e.g., SnCl₄, FeCl₃) often provide better control.[1][2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-coordinating solvents like dichloromethane (B109758) (DCM) or carbon disulfide (CS₂) are common.[1]
-
Reaction Temperature: Lower temperatures generally favor the kinetically preferred product, while higher temperatures can lead to mixtures or the thermodynamically favored product.[3]
-
Substituents on the Benzofuran Ring: The electronic and steric properties of existing substituents play a crucial role. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it. The position of the substituent will direct the incoming acyl group.
-
Nature of the Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) can impact the reaction conditions required and the resulting selectivity.
Q2: How can I selectively achieve acylation at the C3 position?
A2: While C2 acylation is often the kinetically favored pathway, C3 selectivity can be achieved through several strategic approaches:
-
Use of Directing Groups: Installing a removable directing group at the C2 position is a highly effective strategy. This sterically and/or electronically blocks the C2 position, forcing acylation to occur at C3.[1]
-
Reaction Mechanism Control: Alternative synthetic pathways that avoid direct Friedel-Crafts acylation can provide high C3 selectivity. For example, a chalcone (B49325) rearrangement strategy has been developed for the highly selective synthesis of 3-acylbenzofurans.[4]
-
Wittig-based Strategies: Tandem ylide acylation followed by thermal cyclization has been shown to produce single 3-acyl regioisomers in high yields, avoiding the formation of C2-acylated products.[5]
Q3: Why does my Friedel-Crafts reaction fail or give very low yields with certain substituted benzofurans?
A3: Reaction failure is often linked to the substituents on the aromatic ring.
-
Strongly Deactivating Groups: Benzofuran rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are highly deactivated. Their reduced nucleophilicity prevents them from attacking the acylium ion electrophile, causing the reaction to fail.
-
Amine Substituents: Benzofurans with -NH₂, -NHR, or -NR₂ groups are also problematic. The basic nitrogen atom of the amine will react with and coordinate to the Lewis acid catalyst.[6] This forms a positively charged complex, which strongly deactivates the ring towards electrophilic substitution.[6]
Q4: Can I avoid using a Lewis acid altogether?
A4: While traditional Friedel-Crafts acylations require a Lewis acid, some modern methods can reduce or eliminate their need. Heterogeneous catalysts, such as the heteropolyacid aluminum dodecatungstophosphate (AlPW₁₂O₄₀) combined with Mg(OH)₂, have been used for the direct acylation of sensitive heterocycles like furan (B31954) and benzofuran with free carboxylic acids, offering a milder alternative.[7]
Data Presentation: Influence of Reaction Conditions
The following table summarizes how different Lewis acids and conditions can affect the regioselectivity of acylation on a 2-substituted benzofuran.
Table 1: Regioselectivity in Friedel-Crafts Acylation of 2-Substituted Benzofurans
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Major Isomer | Yield (%) | Reference |
| Benzoyl Chloride | AlCl₃ | CS₂ | 0 to RT | 3-aroyl | 40-60 | [1] |
| Acetic Anhydride | SnCl₄ | Benzene | RT | 3-acyl | - | [1] |
Note: Yields and selectivity are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation of Benzofuran
This protocol provides a general guideline. Optimization of temperature, solvent, and stoichiometry of reagents is crucial for specific substrates.
1. Preparation:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the benzofuran derivative (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide, or 1,2-dichloroethane).
2. Cooling:
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice-acetone bath. Maintaining a low temperature is often critical for selectivity.
3. Lewis Acid Addition:
-
Add the Lewis acid (e.g., AlCl₃ or SnCl₄, 1.1 - 2.5 eq.) portion-wise or dropwise to the stirred solution. Ensure the internal temperature does not rise significantly. Stir the resulting mixture for 15-30 minutes.
4. Acylating Agent Addition:
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq.), typically dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture via a syringe or dropping funnel.
5. Reaction Monitoring:
-
Allow the reaction to stir at the selected temperature. Monitor its progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
6. Quenching:
-
Once the reaction is complete, carefully and slowly quench it by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
7. Workup and Purification:
-
Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired regioisomer.
Reaction Pathways Visualization
The acylation of benzofuran proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The relative stability of the intermediates for attack at the C2 versus the C3 position influences the final product ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eurekaselect.com [eurekaselect.com]
Technical Support Center: Troubleshooting Acid-Catalyzed Benzofuran Cyclization
Welcome to the technical support center for acid-catalyzed benzofuran (B130515) cyclization. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic procedures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in acid-catalyzed benzofuran cyclization?
A1: The most prevalent byproducts in acid-catalyzed benzofuran cyclization typically fall into three categories:
-
Regioisomers: When the aromatic precursor has multiple potential sites for cyclization, a mixture of benzofuran isomers can be formed. The electronic and steric properties of the substituents on the aromatic ring influence the regioselectivity of the reaction.[1]
-
Polymeric Materials: Strong acids can promote the polymerization of the starting material or the benzofuran product, especially at elevated temperatures. This is often observed as an insoluble "tar" or a complex mixture of high molecular weight species.
-
Rearrangement Products: The carbocation intermediates formed under acidic conditions can sometimes undergo rearrangements, leading to unexpected skeletal structures.
Q2: My reaction is producing a significant amount of a regioisomeric byproduct. How can I improve the selectivity?
A2: Improving regioselectivity is a common challenge. In the acid-catalyzed cyclization of acetals, for instance, the nucleophilic attack of the phenyl ring can occur at two different sites, leading to a mixture of regioisomers.[1] The product distribution is influenced by the relative stability of the transition states leading to each isomer.
Strategies to improve regioselectivity include:
-
Choice of Acid Catalyst: The nature of the acid catalyst (Brønsted vs. Lewis acid) and its concentration can influence the reaction pathway. Experimenting with different acids of varying strengths may alter the product ratio.
-
Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the regioselectivity.
-
Temperature Control: Reaction temperature can play a crucial role. Lowering the temperature may favor the formation of the thermodynamically more stable product.
-
Substrate Modification: If possible, modifying the electronic or steric properties of the substituents on your starting material can direct the cyclization to the desired position.
Q3: I am observing a lot of dark, insoluble material (tar) in my reaction. What is causing this and how can I prevent it?
A3: The formation of "tar" is a strong indication of polymerization. Benzofurans themselves can be susceptible to polymerization under strongly acidic conditions.
To minimize polymerization, consider the following:
-
Acid Concentration: Use the minimum effective concentration of the acid catalyst. A high concentration of a strong acid is more likely to induce polymerization.
-
Reaction Temperature: High temperatures can accelerate polymerization. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Choice of Acid: A milder acid might be sufficient to catalyze the desired cyclization without promoting extensive polymerization.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Benzofuran Product
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase the reaction time and monitor progress by TLC or GC-MS.- Gradually increase the reaction temperature, while being mindful of potential byproduct formation.- Ensure the acid catalyst is active and not degraded. |
| Formation of Regioisomers | - As detailed in FAQ 2, experiment with different acid catalysts, solvents, and temperatures to optimize for the desired isomer. |
| Polymerization of Starting Material or Product | - Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Minimize the reaction time. |
| Substrate Decomposition | - If the starting material is sensitive to strong acids, consider using a milder catalyst or protecting sensitive functional groups. |
Issue 2: Formation of an Unexpected Byproduct
If you observe a significant, unexpected byproduct, it is crucial to characterize it to understand its formation mechanism.
Experimental Protocol for Byproduct Identification:
-
Isolation: Purify the byproduct from the reaction mixture using column chromatography or preparative TLC/HPLC.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra to determine the structure of the byproduct. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be invaluable for complex structures.
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to determine the molecular weight and fragmentation pattern of the byproduct, which can provide clues about its structure.
-
Once the byproduct is identified, you can often deduce its formation pathway and devise strategies to suppress it, such as modifying the reaction conditions or the choice of catalyst.
Quantitative Data on Byproduct Formation
In a study on the polyphosphoric acid (PPA) catalyzed cyclization of a specific acetal, a mixture of two regioisomeric benzofurans was observed. The experimental results showed a product ratio of 1:5, with the unexpected isomer being the major product.[1]
| Product | Relative Ratio |
| Regioisomer 1 | 1 |
| Regioisomer 2 | 5 |
| Table 1: Experimentally observed product ratio in a PPA-catalyzed benzofuran cyclization.[1] |
This data highlights the importance of carefully analyzing the product mixture, as the major product may not always be the one predicted by simple electronic or steric arguments.
Key Experimental Protocols
General Protocol for Acid-Catalyzed Cyclization of an o-Alkynylphenol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the o-alkynylphenol substrate.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane).
-
Catalyst Addition: Add the acid catalyst (e.g., a Lewis acid like BF3·OEt2 or a Brønsted acid like p-toluenesulfonic acid) portion-wise or as a solution in the reaction solvent at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a suitable basic solution (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Reaction Monitoring by GC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a basic solution (e.g., saturated NaHCO3) and an organic solvent (e.g., ethyl acetate). Shake vigorously and allow the layers to separate.
-
Injection: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for your starting materials and expected products (e.g., m/z 50-500).
-
-
Analysis: Analyze the resulting chromatogram to determine the relative amounts of starting material, desired product, and any byproducts based on their peak areas.
Visualizing Reaction Pathways and Workflows
Caption: Potential reaction pathways in acid-catalyzed benzofuran synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Polar 3-Methylbenzofuran Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with polar 3-methylbenzofuran derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar this compound derivatives, offering potential causes and actionable solutions.
Chromatography Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Low Product Recovery from Column Chromatography | 1. Improper Solvent System: The eluent may be too polar, causing the compound to co-elute with impurities, or not polar enough, leading to strong adsorption to the stationary phase.[1] 2. Compound Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.[1] 3. Irreversible Adsorption: Highly polar impurities or the product itself may bind irreversibly to the silica gel.[1] 4. Column Overloading: Exceeding the capacity of the column leads to poor separation.[1] | 1. Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. A good starting point for many benzofurans is a mixture of hexane (B92381) or petroleum ether with ethyl acetate (B1210297) or dichloromethane.[2] Employing a solvent gradient can improve separation of compounds with similar Rf values.[1] 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina, or deactivated silica gel. For highly polar compounds, reverse-phase chromatography (C18) may be more suitable.[3] 3. Pre-column Filtration: Pass the crude product through a small plug of silica to remove highly polar impurities before loading onto the main column.[1] 4. Reduce Sample Load: A general guideline is to use a silica gel to crude compound ratio of at least 30:1 (w/w).[1] |
| Persistent Impurities After Column Chromatography | 1. Similar Polarity of Compound and Impurity: The chosen chromatography conditions may not be sufficient to resolve compounds with very close Rf values. 2. Formation of Isomeric Byproducts: Synthesis of 3-methylbenzofurans can sometimes yield isomeric impurities that are difficult to separate. | 1. Optimize Chromatography: Try a different stationary phase (e.g., alumina, C18) or a different solvent system.[1] Preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for challenging separations. 2. Recrystallization: If the product is a solid, recrystallization is an excellent method to remove impurities with different solubility profiles. |
| Streaking or Tailing of Spots on TLC/Column | 1. Interaction with Acidic Silica: Polar compounds, especially those with basic nitrogen functionalities, can interact strongly with the acidic silanol (B1196071) groups on silica gel. 2. Inappropriate Solvent Polarity: The solvent may not be polar enough to move the compound effectively. | 1. Add a Modifier: Incorporate a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or a few drops of ammonia (B1221849) in the eluent to neutralize the acidic sites on the silica.[3] 2. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, a system like dichloromethane/methanol may be necessary.[4] |
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| "Oiling Out" Instead of Crystal Formation | 1. High Concentration of Impurities: Impurities can inhibit crystal lattice formation. 2. Supersaturated Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an oil instead of crystals.[3] 3. Melting Point Below Solvent Boiling Point: The compound may be melting in the hot solvent. | 1. Pre-purify: Perform a quick filtration through a silica plug to remove some impurities before recrystallization.[3] 2. Slow Cooling and Seeding: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Adding a seed crystal of the pure compound can induce crystallization.[3] 3. Adjust Solvent System: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached. Alternatively, choose a solvent with a lower boiling point.[5] |
| No Crystal Formation Upon Cooling | 1. Solution is Not Saturated: Too much solvent was used. 2. Compound is Highly Soluble in the Cold Solvent: The chosen solvent is not ideal for recrystallization. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.[5] 2. Use a Different Solvent or a Solvent Pair: Select a solvent in which the compound has lower solubility at cold temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective.[5][6] |
| Low Recovery of Purified Product | 1. Significant Solubility in Cold Solvent: A substantial amount of the product remains in the mother liquor. 2. Premature Crystallization During Hot Filtration: The product crystallizes on the filter paper or in the funnel. | 1. Cool to a Lower Temperature: Place the flask in a refrigerator or freezer to maximize crystal formation.[3] 2. Minimize Heat Loss: Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystallization.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of polar this compound derivatives?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these byproducts may include isomeric benzofurans, over-alkylated or acylated products, and products resulting from ring-opening or rearrangement, especially under harsh acidic or basic conditions. It is crucial to monitor the reaction progress by TLC to identify the formation of such impurities.[7]
Q2: How does the polarity of substituents on the this compound core affect the choice of purification method?
A2: The polarity of substituents significantly influences the purification strategy. For derivatives with highly polar groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH), standard normal-phase chromatography on silica gel can be challenging due to strong adsorption. In these cases, using a more polar eluent, adding modifiers like triethylamine or acetic acid to the mobile phase, or switching to reverse-phase chromatography is often necessary. Recrystallization can also be very effective for these polar, solid compounds.
Q3: My polar this compound derivative appears to be degrading during silica gel column chromatography. What can I do?
A3: Degradation on silica gel is a common issue for acid-sensitive compounds.[1] To mitigate this, you can try the following:
-
Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine in your eluent.
-
Use a Different Stationary Phase: Switch to neutral or basic alumina.
-
Employ Reverse-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which is often better suited for polar and acid-sensitive compounds.
-
Avoid Chromatography: If possible, purify the compound by recrystallization.
Q4: What are some good starting solvent systems for the recrystallization of polar this compound derivatives?
A4: The choice of solvent is highly dependent on the specific structure of your derivative. However, for polar compounds, common and effective recrystallization solvents include ethanol (B145695), methanol, acetone, and ethyl acetate, or mixtures of these with a non-polar solvent like hexanes or heptane.[6] For highly polar compounds, a mixture of ethanol and water can also be effective.[6] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent pair.
Q5: How can I assess the purity of my final product?
A5: A combination of techniques is recommended for purity assessment. Thin Layer Chromatography (TLC) is a quick and easy way to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any residual impurities.[8]
Quantitative Data
The following tables summarize quantitative data from literature for the purification of this compound derivatives. Note that optimal conditions are highly substrate-dependent and may require further optimization.
Table 1: Column Chromatography Parameters for this compound Derivatives
| Compound Type | Stationary Phase | Eluent System | Yield (%) | Reference |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | Silica Gel | Not specified | Not specified | [8] |
| 2-Bromo-3-methylbenzofuran | Silica Gel | Hexane/Ethyl acetate gradient | Not specified | [3] |
| 3-Aminobenzofuran derivatives | Silica Gel | Petroleum ether/Ethyl acetate (5:1) | 70-85 | [9] |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Silica Gel | Chloroform | 78 | [10] |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Silica Gel | Chloroform, then Chloroform/Methanol (50:0.1) | 70 | [10] |
Table 2: Recrystallization Solvents and Yields for this compound Derivatives
| Compound | Recrystallization Solvent(s) | Yield (%) | Reference |
| This compound-5-ol | Toluene extraction followed by recrystallization | Not specified for recrystallization step alone | [11] |
| Furan ester intermediate | Ethyl acetate | 65 | [1] |
| 3-Methylfuranochalcones | Ethanol | Not specified | [1] |
| 3-Methylfuranoflavonols | Ethanol | Not specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed silica bed by adding a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in an appropriate number of tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Protocol 3: General Procedure for Reverse-Phase HPLC Purification
-
Mobile Phase Preparation: Prepare the aqueous (e.g., water with 0.1% formic acid or trifluoroacetic acid) and organic (e.g., acetonitrile (B52724) or methanol) mobile phases.[7] Filter and degas both.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample in a suitable solvent (ideally the initial mobile phase) and inject it onto the column.
-
Gradient Elution: Run a gradient of increasing organic mobile phase to elute the compounds. The specific gradient will depend on the polarity of the target compound and impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Isolation: Analyze the collected fractions for purity and combine the pure fractions. Remove the solvent, often by lyophilization if the mobile phase is volatile.
Visualizations
General Workflow for Purification of Polar this compound Derivatives
References
- 1. Diversity‐Oriented Synthesis of Natural‐Product‐like Libraries Containing a 3‐Methylbenzofuran Moiety for the Discovery of New Chemical Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of benzofuran derivatives
Technical Support Center: Optimizing Benzofuran (B130515) Synthesis
Welcome to the technical support center for the synthesis of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) for benzofuran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
-
Catalyst Activity: The palladium catalyst may be old, improperly stored, or an inappropriate source might have been used, leading to low activity.[1]
-
Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and phosphine (B1218219) ligands.[2]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.[1][2]
-
Solution: Perform a temperature screen to find the optimal balance for your specific substrate, as some reactions require elevated temperatures while excessive heat can cause decomposition.[2] The choice of solvent and base is also critical; aprotic polar solvents like DMF or DMSO and bases such as K₂CO₃ or triethylamine (B128534) are commonly used, but their effectiveness can be substrate-dependent.[2]
-
-
Reagent Quality and Stoichiometry: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry of reagents can also lead to poor outcomes.[1]
-
Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used.[1]
Issue 2: Poor Regioselectivity in Benzofuran Formation
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?
Answer:
Poor regioselectivity is a common challenge, especially when using substituted phenols with unsymmetrical alkynes.[1]
-
Steric Hindrance: The directing group on the phenol (B47542) and the substituents on the alkyne can influence the regioselectivity of the cyclization.
-
Solution: Modifying the steric bulk of the directing group or the alkyne substituent can favor the formation of one regioisomer.
-
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the regiochemical outcome.
-
Solution: Screen different ligands for the palladium catalyst, as the ligand can have a significant impact on the regioselectivity of insertion and cyclization steps. Varying the solvent and temperature may also alter the product ratio.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzofuran derivative from the crude reaction mixture. What are some common purification challenges and solutions?
Answer:
Purification of benzofuran derivatives can be challenging due to the presence of closely related byproducts and unreacted starting materials.
-
Co-elution of Impurities: Byproducts such as homocoupled alkynes or regioisomers may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution: Optimize the chromatographic conditions by screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). If normal-phase chromatography is ineffective, consider reverse-phase HPLC for highly polar products.[2]
-
-
Product Instability: Some benzofuran derivatives may be sensitive to acid or heat, leading to decomposition on silica (B1680970) gel.
-
Solution: Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. Keep the product cold and concentrate under reduced pressure at low temperatures.
-
-
Recrystallization Issues: Finding a suitable solvent system for recrystallization can be challenging.
-
Solution: A systematic approach to solvent screening is recommended. Start with a solvent in which the product is highly soluble when hot and poorly soluble when cold. If a single solvent is not effective, a two-solvent system (a "solvent" and a "non-solvent") can be employed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzofuran synthesis?
A1: Common starting materials include o-halophenols, salicylaldehydes, and phenols which can be reacted with various partners like alkynes or α-halo ketones.[1]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: In palladium-catalyzed syntheses, electron-donating groups on the phenyl ring can enhance the yield, while electron-withdrawing groups may decrease it.[2][3][4]
Q3: What is the role of the base in benzofuran synthesis?
A3: The base is crucial in many steps, including deprotonation of the phenol and facilitating the coupling and cyclization reactions.[1] The strength and solubility of the base can affect the reaction rate and yield.[1]
Q4: When should I use a copper co-catalyst in my palladium-catalyzed reaction?
A4: A copper co-catalyst, such as CuI, is often used in Sonogashira couplings to facilitate the formation of the key intermediate.[2] However, it can also promote undesired side reactions like Glaser coupling.[1]
Q5: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A5: Yes, methods utilizing deep eutectic solvents (DES) as a reaction medium are being explored as greener alternatives.[3][5] Copper-catalyzed reactions are also considered a more cost-effective and environmentally friendly option compared to some palladium-based methods.[5]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | (PPh₃)PdCl₂ / CuI | Et₃N | DMF | 100 | 75 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 80 | 68 |
| 3 | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Dioxane | 110 | 82 |
| 4 | PdCl₂(dppf) | Na₂CO₃ | Acetonitrile | Reflux | 79 |
Note: This table is a generalized representation. Optimal conditions are substrate-dependent.
Table 2: Comparison of Conditions for Dihydrobenzofuran Neolignan Synthesis via Oxidative Coupling
| Substrate | Oxidant (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl p-coumarate | Ag₂O (0.7) | Benzene/Acetone (7:5) | Room Temp. | 65 | 23 | Pieters et al.[6] |
| Methyl ferulate | Ag₂O (0.5) | Benzene/Acetone (5:3) | Room Temp. | 20 | 31 | Lemière et al.[6] |
| Methyl ferulate | Ag₂O (1.6) | CH₂Cl₂ | Room Temp. | 20-24 | 32 | Orlandi et al.[6] |
| Methyl p-coumarate / Methyl ferulate | Ag₂O (0.5) | Acetonitrile | Room Temp. | 4 | Optimized | This study[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
-
To a dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[2]
-
Add anhydrous, degassed solvent (e.g., triethylamine or DMF, 5 mL) via syringe.[1][2]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]
Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)
-
Prepare the deep eutectic solvent (DES) by mixing choline (B1196258) chloride and ethylene (B1197577) glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.[5]
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).[5]
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.[5]
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography.[5]
Visualizations
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified pathway for Sonogashira coupling and cyclization.
References
Preventing catalyst deactivation in Sonogashira coupling for benzofuran synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the Sonogashira coupling reaction for the synthesis of benzofurans. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to prevent catalyst deactivation and optimize their reaction outcomes.
Troubleshooting Guide: Catalyst Deactivation and Low Yield
Question: My Sonogashira reaction for benzofuran (B130515) synthesis is showing low to no yield, and I observe the formation of palladium black. What is causing this and how can I fix it?
Answer:
The formation of palladium black is a clear indicator of catalyst deactivation, where the active palladium (0) species aggregates and precipitates out of the reaction mixture. This is a common issue in Sonogashira couplings and can stem from several factors. Here’s a step-by-step guide to troubleshoot this problem.
Potential Cause 1: Presence of Oxygen
The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to its oxidation and subsequent decomposition.[1][2]
-
Solution: Ensure that the reaction is performed under strictly anaerobic conditions. This can be achieved by:
-
Thoroughly degassing the solvent and the reaction mixture. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or using the freeze-pump-thaw technique for more sensitive reactions.[1]
-
Assembling the reaction under a positive pressure of an inert gas.
-
Potential Cause 2: Water in the Reaction Mixture
Water can interfere with the catalytic cycle, leading to catalyst deactivation, especially at elevated temperatures.[3] For instance, the use of sodium bicarbonate (NaHCO₃) as a base at high temperatures can lead to the in-situ formation of water, which is detrimental to the catalyst's stability.[3]
-
Solution:
-
Use anhydrous solvents and reagents.
-
Switch to a non-hygroscopic, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]
-
Potential Cause 3: Inappropriate Ligand Choice or Ligand Degradation
The ligand plays a crucial role in stabilizing the palladium catalyst.[4][5] Traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) can be susceptible to oxidation or degradation under harsh reaction conditions.
-
Solution:
-
Consider using more robust ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can promote the formation of highly active and stable monoligated palladium(0) species.[5]
-
N-Heterocyclic Carbene (NHC) ligands form very stable bonds with palladium, creating robust catalysts that are more resistant to air and moisture.[4][5]
-
Potential Cause 4: Issues with the Copper Co-catalyst
While copper(I) iodide (CuI) is a common co-catalyst that can increase the reaction rate, its presence can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), which competes with the desired cross-coupling reaction.[1][2][6]
-
Solution:
-
Perform the reaction under copper-free conditions. This may require a higher catalyst loading or the use of specialized ligands but effectively eliminates the Glaser coupling side reaction.[1]
-
If using copper, ensure it is of high quality and stored properly to avoid impurities that might poison the palladium catalyst.
-
Experimental Protocol: General Procedure for a Copper-Free Sonogashira Coupling for Benzofuran Synthesis
This generalized protocol can be adapted for various substrates and catalysts.
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-5 mol%) and the phosphine ligand if required.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), and an anhydrous base (e.g., Cs₂CO₃, 2 equivalents).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., DMF, toluene, or an amine solvent like triethylamine) via syringe.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to over 100°C depending on the substrates and catalyst) and monitor the reaction progress using TLC, GC, or HPLC.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter to remove the catalyst. The filtrate can then be subjected to standard aqueous work-up and purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Sonogashira coupling, and how does its choice affect catalyst stability?
A1: The base is crucial for the deprotonation of the terminal alkyne, making it nucleophilic enough to react with the palladium complex.[1] The choice of base can significantly impact catalyst stability. Amine bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) are commonly used and can also act as the solvent.[2] However, as mentioned, some inorganic bases like NaHCO₃ can produce water at high temperatures, leading to catalyst deactivation.[3] Therefore, using anhydrous inorganic bases like K₂CO₃ or Cs₂CO₃ is often a safer choice for catalyst stability, especially in high-temperature reactions.[3]
Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction, particularly when a copper co-catalyst is used.[1] Here are several strategies to mitigate this:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper co-catalyst.[1][6]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]
-
Choice of Amine Base: Less sterically hindered amines can sometimes promote homocoupling. Using bulky amines like diisopropylethylamine (DIPEA) may be beneficial.[1]
Q3: Can I reuse my palladium catalyst?
A3: For homogeneous palladium catalysts typically used in Sonogashira reactions, recovery and reuse are challenging.[5] However, there is significant research into heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles supported on various materials, which can be more easily recovered by filtration and reused for multiple reaction cycles.[5][7] The reusability of these catalysts is a key advantage, reducing cost and environmental impact.[5]
Q4: What are the advantages of using N-Heterocyclic Carbene (NHC) ligands over traditional phosphine ligands?
A4: NHC ligands have emerged as powerful alternatives to phosphines for several reasons:
-
Stability: They form very strong bonds with palladium, resulting in highly stable and robust catalysts.[4][5]
-
Resistance: (NHC)Pd complexes are often more resistant to air and moisture compared to their phosphine counterparts.[5]
-
Efficiency: They can exhibit high turnover numbers, meaning a smaller amount of catalyst is needed for the reaction.[5]
Quantitative Data Summary
The following table summarizes the performance of various palladium catalysts under different conditions for the Sonogashira coupling reaction. This data is intended to provide a comparative overview to aid in catalyst and condition selection.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | DBU | Toluene | 80 | 88 | [8] |
| Pd(PPh₃)₄ / CuI | 2-Iodophenol | Phenylacetylene | Et₃N | DMF | 80 | >95 | Fictional Example |
| Pd(OAc)₂ / XPhos | Aryl Bromide | Terminal Alkyne | K₂CO₃ | Dioxane | 100 | High | [5] |
| (NHC)Pd Complex | Aryl Bromide | Terminal Alkyne | Pyrrolidine | Pyrrolidine | Boiling | Good | [4] |
| Pd/C (Copper-free) | Aryl Iodide | Phenylacetylene | K₂CO₃ | DMF | 100 | High | [7] |
Visualizing the Troubleshooting Process and Catalytic Cycle
To further aid in understanding the complexities of the Sonogashira coupling and the troubleshooting process, the following diagrams have been generated.
Caption: A troubleshooting workflow for low yields and catalyst deactivation.
Caption: Sonogashira cycle with key points of catalyst deactivation.
References
Technical Support Center: 1H NMR Spectroscopy of Substituted Benzofurans
Welcome to the technical support center for resolving common issues in 1H NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve overlapping peaks in the 1H NMR spectra of substituted benzofurans.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted benzofuran (B130515) overlapping?
A1: Protons on a substituted benzofuran ring often exist in very similar electronic environments, which leads to them having close chemical shifts. This phenomenon is particularly common in polysubstituted systems where the combined electronic effects of various substituents can cause the signals to cluster together, typically in the 6.5-8.5 ppm range.[1] This results in complex, overlapping multiplets that are challenging to interpret directly from a 1D spectrum.[1]
Q2: What is the simplest first step I can take to resolve overlapping aromatic signals?
A2: The most straightforward initial approach is to re-run the NMR sample in a different deuterated solvent.[1][2] Solvents can induce changes in the chemical shifts of nearby protons, an effect known as Aromatic Solvent Induced Shifts (ASIS), which can often resolve overlapping signals.[3] For example, changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can alter the chemical environment around the molecule and spread out the signals.[1][3]
Q3: Changing the solvent was not sufficient. What is the next logical step?
A3: If solvent effects are insufficient, the use of a Lanthanide Shift Reagent (LSR) is a powerful next step.[4][5] LSRs are paramagnetic complexes, often containing Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites on your molecule (like the oxygen in the benzofuran ring or other heteroatoms in substituents).[6][7] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[4][7] This can effectively resolve complex spectra into first-order patterns.[5][7]
Q4: Are there alternative methods to using chemical reagents for resolving peak overlap?
A4: Yes, two-dimensional (2D) NMR spectroscopy is a highly effective, non-invasive alternative.[2][8][9] Experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can resolve ambiguities even when signals overlap in the 1D spectrum.[8][10]
-
COSY identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds apart), helping to trace out the connectivity within the molecule.[10][11][12]
-
NOESY identifies protons that are close to each other in space, regardless of whether they are bonded.[11][12] This is particularly useful for determining stereochemistry and 3D structure.[12]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing overlapping peaks in the 1H NMR spectrum of a substituted benzofuran.
Figure 1: A step-by-step workflow for resolving overlapping NMR signals.
Protocol 1: Resolving Peaks by Changing the NMR Solvent
This protocol describes how to use solvent effects to resolve overlapping signals.
Methodology:
-
Acquire Initial Spectrum: Dissolve 5-10 mg of your purified benzofuran derivative in approximately 0.6-0.7 mL of a standard deuterated solvent (e.g., CDCl₃) and acquire a standard 1D ¹H NMR spectrum.[8]
-
Select New Solvent: Choose a second solvent with different properties. Aromatic solvents like benzene-d₆ or polar solvents like acetone-d₆ are good choices.[1]
-
Prepare Second Sample: Prepare a new sample with a similar concentration of your compound in the new deuterated solvent.
-
Acquire Second Spectrum: Run the ¹H NMR experiment using the same acquisition parameters (e.g., temperature, number of scans) as the first experiment.[13]
-
Compare Spectra: Carefully compare the aromatic regions of the two spectra to identify changes in chemical shifts that may have resolved the overlapping signals.[1]
Data Comparison:
The following table illustrates hypothetical chemical shift changes for a 2-substituted benzofuran in different solvents.
| Proton Position | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in C₆D₆ (ppm) | Δδ (ppm) |
| H-3 | 7.15 (s) | 6.85 (s) | -0.30 |
| H-4 | 7.50 (d) | 7.20 (d) | -0.30 |
| H-5 | 7.25 (t) | 7.05 (t) | -0.20 |
| H-6 | 7.30 (t) | 7.10 (t) | -0.20 |
| H-7 | 7.60 (d) | 7.35 (d) | -0.25 |
Note: Data is illustrative. Actual shifts will vary based on the specific compound and substituents.
Protocol 2: Using a Lanthanide Shift Reagent (LSR)
This protocol outlines the titration of an NMR sample with an LSR to induce chemical shifts.
Methodology:
-
Initial Spectrum: Dissolve 10-20 mg of your benzofuran compound in an anhydrous deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.[1] Your compound must possess a Lewis basic site for the LSR to coordinate.[1]
-
Prepare LSR Stock Solution: Prepare a stock solution of the chosen LSR (e.g., Eu(fod)₃) in the same deuterated solvent.[1]
-
Titration: Add a small, known aliquot of the LSR stock solution directly into the NMR tube. Gently mix the sample.[1][13]
-
Acquire Spectrum: Acquire a new ¹H NMR spectrum after each addition.[1]
-
Repeat and Monitor: Continue this process of adding small aliquots of the LSR and acquiring spectra. Observe the changes in the chemical shifts. The goal is to add just enough reagent to achieve the desired peak separation without causing excessive line broadening.[1][13]
Data Comparison:
The table below shows hypothetical induced shifts for protons at different distances from a coordinating site upon addition of an LSR.
| Proton Position | Initial δ (ppm) | δ after LSR addition (ppm) | Induced Shift (Δδ, ppm) |
| H-3 | 7.15 | 8.55 | +1.40 |
| H-7 | 7.60 | 8.70 | +1.10 |
| H-4 | 7.50 | 7.90 | +0.40 |
| H-6 | 7.30 | 7.55 | +0.25 |
| H-5 | 7.25 | 7.45 | +0.20 |
Note: The magnitude of the induced shift is inversely proportional to the cube of the distance from the lanthanide ion.[13]
Protocol 3: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol describes the setup for a standard COSY experiment.
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6-0.7 mL) of your compound to ensure a good signal-to-noise ratio.[1]
-
Instrument Setup: On the NMR spectrometer, load a standard COSY pulse sequence (e.g., cosygpqf).[1]
-
Set Parameters:
-
Acquire and Process Data: Start the 2D experiment. After acquisition, process the 2D data with appropriate Fourier transformation and phasing.
-
Analysis: Analyze the resulting spectrum. The diagonal will show the 1D spectrum, while off-diagonal cross-peaks indicate that two protons are scalar (J) coupled.[12] This allows you to trace the connectivity of protons within the molecule.[13]
Conceptual Diagram of a COSY Spectrum:
Figure 2: Diagram showing diagonal peaks and cross-peaks that indicate coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Cosy,nosy | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 3-Methylbenzofuran Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methylbenzofuran.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up production of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield | Incomplete Reaction: Reaction times that are sufficient on a lab scale may be inadequate at a larger scale due to mass and heat transfer limitations. | - Monitor reaction progress using in-process controls (e.g., TLC, HPLC, GC). - Gradually increase reaction time and/or temperature, while carefully monitoring for byproduct formation. - Ensure efficient mixing to improve contact between reactants. |
| Sub-optimal Reagent Stoichiometry: Molar ratios of reactants may need adjustment for scale-up. | - Re-evaluate the stoichiometry of reactants. An excess of one reactant might be necessary to drive the reaction to completion at a larger scale. | |
| Moisture Sensitivity: Anhydrous conditions are often crucial for benzofuran (B130515) synthesis. Moisture can deactivate catalysts and reagents. | - Ensure all glassware and reactors are thoroughly dried. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| By-product Formation | Side Reactions: Higher temperatures or prolonged reaction times during scale-up can promote the formation of unwanted by-products. | - Optimize the reaction temperature and time to favor the desired product. - Consider a different synthetic route that is less prone to side reactions at scale. - Analyze by-products to understand their formation mechanism and adjust conditions accordingly. |
| Isomer Formation: In some synthetic routes, isomers of this compound may be formed. | - Optimize reaction conditions (e.g., catalyst, solvent, temperature) to enhance regioselectivity. - Purification methods such as fractional distillation or chromatography may be necessary to separate isomers. | |
| Purification Challenges | Impurities Co-eluting/Co-distilling with Product: By-products with similar physical properties to this compound can be difficult to separate. | - Employ high-efficiency fractional distillation columns. - Optimize chromatographic conditions (e.g., stationary phase, mobile phase gradient) for better separation. - Consider derivatization of the impurity to alter its physical properties for easier removal. |
| Product Loss During Work-up: Emulsion formation or product precipitation can lead to significant losses during aqueous work-up. | - Use appropriate solvents and adjust the pH to minimize emulsion formation. - Employ techniques like centrifugation to break emulsions. - Optimize solvent selection for extraction to ensure high recovery of the product. | |
| Safety Concerns | Exothermic Reaction/Thermal Runaway: Many organic reactions are exothermic, and the risk of a thermal runaway increases with scale due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1] | - Conduct a thorough thermal hazard assessment (e.g., using reaction calorimetry) to understand the reaction's thermal profile.[2] - Implement robust temperature control systems with emergency cooling capabilities. - Control the rate of reagent addition to manage the rate of heat generation.[1] |
| Handling of Hazardous Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. | - Adhere strictly to safety data sheets (SDS) for all chemicals.[3] - Use appropriate personal protective equipment (PPE). - Ensure adequate ventilation and consider using a closed-system for handling highly toxic or volatile substances. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial-scale production of this compound?
A1: While various methods exist for benzofuran synthesis, for industrial production, routes that are cost-effective, scalable, and use readily available starting materials are preferred. One promising approach is the direct synthesis from phenol (B47542) and acetone (B3395972) over halide cluster catalysts, which takes advantage of both acidic and metallic properties. Other classical methods that can be adapted for scale-up include the Perkin reaction and the Wittig reaction, followed by cyclization.[4][5]
Q2: I am observing a significant amount of a dimeric by-product during my scale-up. How can I minimize its formation?
A2: Dimer formation can sometimes occur at higher concentrations and temperatures. To minimize this, you could try the following:
-
Lowering the reaction temperature: This will likely slow down the reaction rate, so you may need to compensate with a longer reaction time.
-
Slowing the rate of addition of a key reactant: This can help to keep the instantaneous concentration of reactive intermediates low.
-
Using a higher dilution: Increasing the solvent volume can reduce the probability of intermolecular reactions that lead to dimerization.
Q3: My purification by distillation is resulting in a low yield. What could be the issue?
A3: Low yield during distillation at scale can be due to several factors:
-
Decomposition: this compound or impurities may be thermally unstable at the distillation temperature. Consider using vacuum distillation to lower the boiling point.
-
Azeotrope formation: The product may form an azeotrope with the solvent or an impurity, making separation difficult. Try a different solvent for the work-up or use a co-solvent during distillation to break the azeotrope.
-
Inefficient column: Ensure your distillation column has a sufficient number of theoretical plates for the required separation.
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: The primary safety concern during the scale-up of any exothermic reaction is the risk of a thermal runaway.[1] It is crucial to have a thorough understanding of the reaction's thermochemistry. Key considerations include:
-
Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1] The cooling system must be adequately designed for the scale of the reaction.
-
Rate of Addition: The rate of addition of reagents for an exothermic reaction must be carefully controlled to prevent a rapid increase in temperature.
-
Emergency Preparedness: Have a clear plan for emergency situations, such as a cooling failure. This may include an emergency quenching system or a pressure relief device.
-
Hazardous Materials: Be fully aware of the hazards associated with all chemicals used and implement appropriate handling procedures.[3]
Experimental Protocols
Example Protocol: Synthesis of a this compound Derivative (Lab Scale)
This protocol is for the synthesis of 2-benzoyl-3-methylbenzofuran, which can be a precursor or a related structure to this compound. It illustrates a common synthetic approach.
Materials:
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add 2'-hydroxyacetophenone (5 mmol), 2-bromoacetophenone (5 mmol), and potassium carbonate (6 mmol) in acetonitrile.[6]
-
Stir the mixture and heat under reflux for 4 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, evaporate the solvent completely.[6]
-
Wash the solid residue with water, filter, and dry.[6]
-
The crude product can be purified by crystallization from ethanol.[6]
Visualizations
Caption: Experimental workflow for the synthesis of a this compound derivative.
Caption: Troubleshooting logic for common scale-up synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Method for synthesizing 3-methylene benzofuran-1(3H)-one compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Identifying and removing solvent impurities from 3-Methylbenzofuran samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing solvent impurities from 3-Methylbenzofuran samples.
Frequently Asked Questions (FAQs)
Q1: What are the common solvent impurities I might find in my this compound sample and what are its key physical properties?
A1: Solvent impurities in your this compound sample typically originate from the synthesis and purification steps. Common solvents used in the synthesis of benzofuran (B130515) derivatives include toluene (B28343), acetonitrile, ethanol, methanol, ethyl acetate, hexane, and dichloromethane (B109758).[1][2][3][4] Therefore, residual amounts of these solvents are the most likely impurities.
For effective purification, it is crucial to know the physical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to almost clear liquid[5] |
| Molecular Formula | C₉H₈O[5] |
| Molecular Weight | 132.16 g/mol [5][6] |
| Boiling Point | 195-197 °C (at 760 mmHg)[7] |
| Density | 1.046 g/mL at 25 °C |
| Refractive Index | n20/D 1.554[7] |
| Storage Temperature | 2-8 °C[7] |
Q2: How can I use ¹H NMR spectroscopy to identify solvent impurities in my sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying solvent impurities.[8][9] Residual solvents in your sample will appear as distinct peaks in the ¹H NMR spectrum. By comparing the chemical shifts (δ) of unknown peaks to established reference tables, you can identify the specific solvents present.[10][11][12]
Experimental Protocol: ¹H NMR for Impurity Identification
-
Sample Preparation: Dissolve a small amount of your this compound sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer. To detect low-level impurities, a higher number of scans may be necessary.[8]
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify the characteristic peaks of this compound.
-
Compare the chemical shifts of any remaining signals to the values in the reference table below. The integration of the impurity peak relative to a product peak can be used to estimate its concentration.
-
Table 2: ¹H NMR Chemical Shifts of Common Solvent Impurities in Chloroform-d (CDCl₃)
| Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | s |
| Acetonitrile | 2.05 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethanol | 3.72 (q), 1.25 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| n-Hexane | 1.28 (m), 0.88 (t) | m, t |
| Methanol | 3.49 | s |
| Toluene | 7.27-7.17 (m), 2.34 (s) | m, s |
| Water | 1.56 | br s |
Source: Adapted from data in established NMR solvent impurity tables.[12][13][14] (s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet)
Q3: What is the general procedure for identifying volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: GC-MS is an ideal technique for the separation and identification of volatile and semi-volatile solvent impurities.[9][15][16] The gas chromatograph separates the components of the mixture, and the mass spectrometer helps in identifying them based on their mass-to-charge ratio and fragmentation pattern.
Experimental Protocol: GC-MS for Impurity Profiling
-
Sample Preparation: Dilute a small amount of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or ether) that is not expected to be an impurity in your sample.
-
Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.
-
GC Separation: The components are separated on a capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program could be:
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. The mass spectrometer is typically operated in Electron Ionization (EI) mode with a scan range of m/z 35-400.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) to confirm the identity of the solvent impurities.
Troubleshooting Guides
Q4: My sample is contaminated with low-boiling point solvents (e.g., hexane, ethyl acetate). How can I remove them?
A4: For impurities with boiling points significantly lower than this compound (195-197 °C), simple distillation or evaporation under reduced pressure are effective removal methods.
Experimental Protocol: Removal by Distillation
-
Setup: Assemble a simple distillation apparatus. Place the this compound sample in the distillation flask.
-
Heating: Gently heat the flask using a heating mantle. The more volatile solvent impurities will vaporize first.
-
Collection: The vapor will pass into the condenser, re-liquidify, and be collected in the receiving flask. Monitor the temperature at the distillation head; it should remain steady at the boiling point of the impurity.
-
Completion: A sharp rise in temperature towards the boiling point of this compound indicates that most of the impurity has been removed. Stop the distillation at this point to avoid loss of the product.
-
Alternative: For small amounts of highly volatile solvents, using a rotary evaporator at a suitable temperature and pressure is a faster alternative.
Table 3: Boiling Points of Common Solvents for Purification Planning
| Solvent | Boiling Point (°C) |
|---|---|
| Diethyl Ether | 34.6 |
| Acetone | 56 |
| Methanol | 64.7 |
| n-Hexane | 69 |
| Ethyl Acetate | 77.1 |
| Acetonitrile | 81.6 |
| Water | 100 |
| Toluene | 110.6 |
| This compound | 195-197 |
| Dimethyl Sulfoxide (DMSO) | 189 |
| N,N-Dimethylformamide (DMF) | 153 |
Q5: How do I remove high-boiling point solvent impurities like DMF or DMSO?
A5: Removing impurities with boiling points close to or higher than this compound requires more advanced techniques.
-
Vacuum Distillation: By reducing the pressure, the boiling point of this compound can be significantly lowered, allowing it to be distilled away from less volatile impurities.
-
Aqueous Wash: If the impurity is water-soluble (like DMF or DMSO), you can perform a liquid-liquid extraction. Dissolve the sample in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate), wash repeatedly with water or brine to pull the impurity into the aqueous layer, then dry the organic layer and remove the solvent.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities (see Q6).
Q6: Can I use column chromatography to purify my this compound sample? What is a good starting point for the solvent system?
A6: Yes, flash column chromatography is an excellent technique for purifying this compound from impurities with different polarities.[18][19][20]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica (B1680970) gel is the most common choice.
-
Solvent System (Mobile Phase) Selection: The key is to find a solvent system where this compound has a retention factor (R_f) of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate.[3] A good starting point for a compound like this compound is a non-polar/polar mixture, such as:
-
Hexane/Ethyl Acetate (e.g., start with 95:5 or 90:10)
-
Hexane/Dichloromethane
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it carefully onto the top of the silica bed.
-
Elution: Run the column by passing the eluent through the silica gel. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to improve separation.[3]
-
Fraction Collection: Collect the eluting solvent in small fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Q7: What should I do if my compound co-elutes with an impurity during column chromatography?
A7: Co-elution occurs when the impurity has a very similar polarity to your product.
-
Optimize the Solvent System: Test different solvent combinations for your mobile phase. Sometimes switching one of the solvents (e.g., using toluene instead of hexane, or ether instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use Gradient Elution: A shallow gradient of increasing polarity can help resolve closely eluting spots.[3]
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing adequate separation or is causing degradation, consider using neutral or basic alumina, or a different type of silica.[3]
-
Consider an Alternative Purification Method: If chromatography fails, a different technique like vacuum distillation or recrystallization (if the product can be solidified) might be more effective.
Visualized Workflows
References
- 1. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-甲基苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. carlroth.com [carlroth.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ijpsonline.com [ijpsonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. magritek.com [magritek.com]
- 19. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Gradients in Large-Scale Benzofuran Synthesis
Welcome to the Technical Support Center for Large-Scale Benzofuran (B130515) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing thermal gradients during the scale-up of benzofuran synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure a safe, efficient, and high-yielding process.
Frequently Asked Questions (FAQs)
Q1: Why is managing thermal gradients critical in large-scale benzofuran synthesis?
A1: Managing thermal gradients is crucial because many common benzofuran synthesis routes, such as the Sonogashira coupling, are exothermic.[1][2] At a large scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to the formation of localized hot spots, where the temperature is significantly higher than the bulk reaction temperature. Such thermal gradients can cause a number of issues, including:
-
Reduced Yield and Purity: Elevated temperatures can promote side reactions, such as dimerization, polymerization, or decomposition of starting materials, catalysts, and products.[1][4]
-
Thermal Runaway: If the heat generated by the reaction exceeds the rate of heat removal, a dangerous, self-accelerating increase in temperature and pressure can occur, potentially leading to reactor failure.[5]
-
Inconsistent Product Quality: Poor temperature control can result in batch-to-batch variability in terms of yield, purity, and impurity profiles.
Q2: What are the primary indicators of poor thermal management in my large-scale benzofuran synthesis?
A2: Indicators of inadequate thermal control can range from subtle to severe. Key signs to monitor include:
-
A significant increase in the formation of known high-temperature side products (e.g., tarry residues, polymeric materials).
-
Discoloration of the reaction mixture, suggesting decomposition.
-
Difficulty in maintaining the set reaction temperature, with unexpected exotherms.
-
Inconsistent yields and impurity profiles between batches.
-
A rapid, uncontrolled increase in reaction temperature and pressure, which is a sign of a potential thermal runaway.
Q3: What are the main strategies for improving heat transfer in large-scale reactors for benzofuran synthesis?
A3: Improving heat transfer is essential for maintaining uniform temperature. Key strategies include:
-
Reactor Design and Agitation: Employing reactors with high-efficiency jackets (e.g., dimple or half-pipe coil jackets) and optimizing the agitator type (e.g., propeller, pitched-blade turbine) and speed can significantly enhance heat transfer and minimize thermal gradients.[3]
-
External Heat Exchangers: For highly exothermic reactions, a pump-around loop with an external heat exchanger provides a much larger surface area for cooling than a standard reactor jacket.
-
Internal Cooling Coils: While effective at increasing heat transfer surface area, internal coils can sometimes interfere with mixing and be difficult to clean.
-
Choice of Heat Transfer Fluid: Selecting a heat transfer fluid with suitable properties (e.g., high thermal stability, low viscosity) for the desired temperature range is critical for efficient heat exchange.
Q4: How does the choice of solvent impact thermal management?
A4: The solvent plays a significant role in thermal management. Solvents with a higher boiling point can allow for reactions to be run at higher temperatures without pressurization. However, solvents like DMF and DMSO, which are common in benzofuran synthesis, have known thermal decomposition hazards, especially in the presence of acids or bases, which can be exacerbated by poor temperature control.[1] The viscosity and heat capacity of the solvent also influence the efficiency of heat transfer within the reactor.
Troubleshooting Guides
Issue 1: Increased Formation of Tarry Byproducts and Decreased Yield
Question: During the scale-up of our palladium-catalyzed benzofuran synthesis, we are observing a significant increase in the formation of dark, tarry materials and a corresponding drop in yield. What could be the cause and how can we address it?
Answer: This issue is often indicative of localized overheating due to the formation of thermal gradients within the reactor. High temperatures can lead to the decomposition of starting materials, reagents, or the benzofuran product itself, as well as promoting polymerization side reactions.[1]
Troubleshooting Steps:
-
Improve Mixing Efficiency:
-
Action: Evaluate the current agitation system. An anchor stirrer, for example, may not be sufficient for preventing dead zones in a large reactor.[3] Consider switching to a more efficient impeller design, such as a pitched-blade turbine or a propeller stirrer, to improve bulk fluid motion and heat distribution.
-
Verification: Use computational fluid dynamics (CFD) modeling to simulate the flow patterns and temperature distribution with different impeller designs and speeds.
-
-
Enhance Heat Removal Capacity:
-
Action: If using a standard jacketed reactor, ensure the heat transfer fluid flow rate is optimal. If the exotherm is still difficult to control, consider retrofitting the system with an external heat exchanger loop for more efficient cooling.
-
Verification: Monitor the temperature difference between the reactor inlet and outlet of the heat transfer fluid to ensure efficient heat exchange.
-
-
Modify Reagent Addition Strategy:
-
Action: Instead of adding all reagents at the beginning, implement a controlled, slow addition of a key reactive component (e.g., the alkyne in a Sonogashira coupling) to control the rate of the exothermic reaction.
-
Verification: Monitor the internal reactor temperature closely during the addition. A stable temperature profile indicates that the heat generation is being effectively managed by the cooling system.
-
Issue 2: Inconsistent Batch-to-Batch Yield and Purity
Question: We are experiencing significant variability in the yield and purity of our benzofuran product from one large-scale batch to another, even though we are following the same protocol. What thermal management factors could be contributing to this?
Answer: Inconsistent batch-to-batch results are often a sign of poor process control, with thermal gradients being a likely contributor. Small variations in starting material quality or ambient conditions can have a magnified effect on the temperature profile in a large, poorly mixed reactor, leading to different impurity profiles.
Troubleshooting Steps:
-
Implement Robust Temperature Monitoring:
-
Action: A single temperature probe may not accurately represent the temperature throughout a large reactor. Install multiple temperature probes at different locations (e.g., near the reactor wall, at different heights) to get a better understanding of the temperature distribution and identify potential hot spots.
-
Verification: Log the temperature data from all probes throughout the reaction to map the thermal gradients.
-
-
Standardize and Automate Cooling/Heating Cycles:
-
Action: Replace manual control of heating and cooling with an automated system that uses a PID (Proportional-Integral-Derivative) controller. This will ensure more precise and repeatable temperature control.
-
Verification: Compare the temperature profiles of several batches to confirm that the automated system is maintaining a consistent temperature profile.
-
-
Evaluate the Impact of Viscosity Changes:
-
Action: As the reaction progresses, the viscosity of the medium may change, which can affect mixing and heat transfer. Characterize the viscosity profile of the reaction over time and adjust the agitation speed accordingly to maintain efficient mixing.
-
Verification: Correlate the viscosity data with the heat transfer coefficient to understand how changes in viscosity are impacting cooling efficiency.
-
Data Presentation
Table 1: Comparison of Heat Transfer Methods in Large-Scale Reactors
| Heat Transfer Method | Typical Heat Transfer Coefficient (W/m²K) | Advantages | Disadvantages | Best Suited For |
| Conventional Jacket | 100 - 500 | Simple design, easy to clean reactor interior. | Lower heat transfer area, potential for slow response. | Moderately exothermic or endothermic reactions. |
| Dimple/Half-Pipe Jacket | 300 - 1000 | Higher heat transfer coefficient due to increased turbulence of the heat transfer fluid. | More complex and expensive reactor construction. | Reactions with moderate to high exothermicity. |
| Internal Coils | 500 - 1500 | High heat transfer surface area, rapid thermal response. | Can interfere with mixing, difficult to clean, potential for localized cooling/heating. | Highly exothermic reactions requiring rapid temperature control. |
| External Heat Exchanger | 800 - 2000+ | Very large heat transfer area, independent of reactor size, excellent for temperature control. | Requires an external pump and piping, higher capital cost. | Very large reactors and highly exothermic or temperature-sensitive reactions. |
Note: The heat transfer coefficients are approximate and can vary significantly based on the specific fluids, flow rates, and reactor geometry.
Table 2: Influence of Temperature on Side Product Formation in a Representative Exothermic Heterocyclic Synthesis*
| Reaction Temperature (°C) | Desired Product Yield (%) | Impurity A (Dimer) (%) | Impurity B (Polymer) (%) |
| 80 | 92 | 1.5 | <0.5 |
| 90 | 88 | 3.2 | 1.1 |
| 100 (Set Point) | 85 | 5.8 | 2.5 |
| 110 (Localized Hot Spot) | 75 | 10.5 | 6.3 |
Data is illustrative and based on general observations in exothermic palladium-catalyzed cross-coupling reactions, as specific quantitative data for large-scale benzofuran synthesis is often proprietary. The trend demonstrates the negative impact of elevated temperatures on yield and purity.
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Palladium/Copper-Catalyzed Sonogashira Coupling for Benzofuran Synthesis with Enhanced Thermal Management
This protocol outlines a general method for a Sonogashira coupling reaction scaled to a 200 L reactor, incorporating strategies for managing the reaction exotherm.
1. Reactor Preparation:
- Ensure the 200 L glass-lined or stainless steel reactor is clean and dry.
- Perform a leak test and ensure all seals and connections are secure.
- Inert the reactor by purging with nitrogen or argon for at least 1 hour. Maintain a positive inert gas pressure throughout the reaction.
2. Reagent Charging:
- Charge the reactor with the o-iodophenol (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.03 equiv), and the copper(I) iodide co-catalyst (0.02-0.06 equiv).
- Add a suitable anhydrous and degassed solvent (e.g., triethylamine (B128534) or a mixture of toluene (B28343) and an amine base).
- Begin agitation at a speed determined to provide good mixing without excessive shear.
3. Controlled Addition of Alkyne:
- Set the reactor cooling system to the desired initial temperature (e.g., 20-25 °C).
- Prepare a solution of the terminal alkyne (1.1-1.3 equiv) in a portion of the reaction solvent.
- Using a dosing pump, add the alkyne solution to the reactor over a period of 2-4 hours. The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., ± 2 °C) of the setpoint.
4. Reaction Monitoring and Temperature Control:
- Continuously monitor the internal temperature using multiple probes.
- Monitor the reaction progress by taking samples periodically for analysis by HPLC or GC.
- After the alkyne addition is complete, adjust the temperature to the optimal reaction temperature (e.g., 60-80 °C) and hold until the reaction is complete.
5. Work-up and Isolation:
- Once the reaction is complete, cool the reactor contents to room temperature.
- Quench the reaction as appropriate (e.g., with aqueous ammonium (B1175870) chloride).
- Proceed with standard extraction, washing, and crystallization procedures to isolate the benzofuran product.
Mandatory Visualization
Caption: Experimental workflow for large-scale benzofuran synthesis with thermal management.
Caption: Troubleshooting logic for formation of tarry byproducts in benzofuran synthesis.
References
Validation & Comparative
A Comparative Analysis of 2-Substituted vs. 3-Substituted Benzofuran Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 2-substituted versus 3-substituted benzofuran (B130515) derivatives, supported by experimental data. Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including significant anticancer potential.
The position of substitution on the benzofuran ring system plays a pivotal role in determining the cytotoxic potency and mechanism of action of its derivatives. This guide delves into a comparative analysis of 2-substituted and 3-substituted benzofurans, presenting quantitative cytotoxicity data, detailed experimental protocols for assessing cytotoxicity, and visualizations of the key signaling pathways involved in their anticancer effects.
Quantitative Cytotoxicity Data: 2-Substituted vs. 3-Substituted Benzofurans
The cytotoxic efficacy of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for a selection of 2- and 3-substituted benzofuran derivatives, highlighting the influence of the substituent's position on their anticancer activity.
Table 1: Cytotoxicity of 2-Substituted Benzofuran Derivatives
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) |
| Ebenfuran I | 2-(2,4-dihydroxyphenyl)-5-hydroxy-6-methoxy | MCF-7 | Stimulatory |
| Ebenfuran III | 2-(2,4-dihydroxyphenyl)-3-formyl-4-hydroxy-6-methoxy-5-(3-methyl-buten-2-yl) | MCF-7 | Inhibitory |
| Sesbagrandiflorain D | 2-(2,4-dihydroxy-6-methoxyphenyl)-7-hydroxy-6-methoxybenzofuran-3-carbaldehyde | MCF-7 | 0.06 µg/mL |
| Sesbagrandiflorain D | 2-(2,4-dihydroxy-6-methoxyphenyl)-7-hydroxy-6-methoxybenzofuran-3-carbaldehyde | HeLa | >10 µg/mL |
| Sesbagrandiflorain D | 2-(2,4-dihydroxy-6-methoxyphenyl)-7-hydroxy-6-methoxybenzofuran-3-carbaldehyde | WiDr | 0.60 µg/mL |
| Compound 8 | Benzofuranyl thiosemicarbazone | HePG2 | 9.73 |
| Compound 8 | Benzofuranyl thiosemicarbazone | HeLa | 7.94 |
Table 2: Cytotoxicity of 3-Substituted Benzofuran Derivatives
| Compound ID | Substitution at C3 | Cancer Cell Line | IC50 (µM) |
| Compound with piperazine | 3-(piperazinylmethyl)benzofuran | Panc-1 | 0.94 - 125.85 |
| Compound with piperazine | 3-(piperazinylmethyl)benzofuran | MCF-7 | 2.92 - 127.65 |
| Compound with piperazine | 3-(piperazinylmethyl)benzofuran | A549 | 1.71 - 126.89 |
Mechanisms of Action: A Tale of Two Positions
The cytotoxic effects of substituted benzofurans are mediated through various mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest. The position of the substituent appears to influence the predominant mechanism of action.
Apoptosis Induction
Many cytotoxic benzofuran derivatives exert their anticancer effects by triggering apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
2-Substituted Benzofurans and Apoptosis: Certain 2-arylbenzofurans have been shown to induce apoptosis. For instance, Ebenfuran III-treated MCF-7 cells exhibit pronounced induction of the pro-apoptotic protein Bax and suppression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[2][3][4]
Cell Cycle Arrest
Another significant mechanism of action for benzofuran derivatives is the disruption of the normal cell cycle progression, leading to arrest at specific checkpoints and preventing cancer cell proliferation.
3-Substituted Benzofurans and Cell Cycle Arrest: Several 3-substituted benzofuran derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, often at the G1/S or G2/M transition phases. For example, certain 3-(piperazinylmethyl)benzofuran derivatives have been shown to inhibit CDK2, a kinase crucial for the transition from G1 to S phase. This inhibition prevents the phosphorylation of key substrates required for DNA replication, leading to cell cycle arrest and subsequent apoptosis. The modulation of key cell cycle proteins such as Cyclin B1 and CDK1 has also been implicated in the G2/M arrest induced by some benzofuran derivatives.[6][7][8][9]
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays to evaluate the anticancer activity of benzofuran derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the benzofuran derivatives for 48 hours.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
SRB Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell survival and determine the IC50 value from the dose-response curve.[5][10][11][12][13]
Conclusion
The cytotoxic properties of benzofuran derivatives are profoundly influenced by the position of substitution on the core ring structure. While both 2- and 3-substituted benzofurans have demonstrated significant anticancer potential, they often exhibit different potencies and may act through distinct, though sometimes overlapping, mechanisms. Structure-activity relationship studies indicate that substitution at the C2 position is often crucial for potent cytotoxicity, with some 2-arylbenzofurans showing remarkable activity. Conversely, 3-substituted derivatives have emerged as promising inhibitors of key cell cycle regulators.
Further research focusing on the direct comparative evaluation of 2- and 3-substituted analogs within the same study is essential for a more definitive understanding of the structure-activity relationship. Elucidating the specific molecular targets and signaling pathways for each class of compounds will be critical for the rational design and development of novel, potent, and selective benzofuran-based anticancer agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising area of cancer drug discovery.
References
- 1. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellx.de [zellx.de]
- 6. Allosteric Regulation of Cyclin-B Binding by the Charge State of Catalytic Lysine in CDK1 Is Essential for Cell-Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unmasking the S-phase-promoting potential of cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin B/CDK1 and Cyclin A/CDK2 phosphorylate DENR to promote mitotic protein translation and faithful cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin A-cdk1-Dependent Phosphorylation of Bora Is the Triggering Factor Promoting Mitotic Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
A Comparative Guide to the Structural Validation of Novel 3-Methylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a novel molecule is the bedrock of its potential application, particularly in the realm of drug discovery and materials science. For researchers working with 3-methylbenzofuran derivatives, a class of compounds known for their diverse biological activities, unambiguous structural validation is a critical, non-negotiable step.[1][2] This guide provides a comparative overview of the essential analytical techniques for the structural elucidation of these derivatives, complete with experimental protocols and data interpretation workflows.
Spectroscopic and Crystallographic Techniques: A Comparative Analysis
The robust characterization of novel this compound derivatives necessitates a multi-pronged analytical approach. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the molecular framework and connectivity, while X-ray Crystallography offers the definitive solid-state structure.[3][4]
| Technique | Information Provided | Sample Requirement | Throughput | Cost | Key Advantage | Limitations |
| ¹H & ¹³C NMR | Connectivity, chemical environment of protons and carbons, stereochemistry. | 5-10 mg, soluble.[5] | High | Moderate | Provides detailed atomic-level structural information.[6] | Requires soluble, pure samples. Complex spectra can be challenging to interpret. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons, between protons and carbons, and long-range proton-carbon correlations. | 5-15 mg, soluble. | Moderate | Moderate-High | Essential for unambiguous assignment of complex structures. | Longer acquisition times. |
| Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | <1 mg, soluble. | High | Moderate | Highly sensitive, provides definitive molecular formula. | Does not provide stereochemical information. Fragmentation can be complex.[5] |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, and stereochemistry in the solid state. | High-quality single crystal. | Low | High | The "gold standard" for unambiguous structure determination.[7][8] | Growing suitable crystals can be a significant bottleneck. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | ~1 mg, solid or liquid. | High | Low | Quick and easy method for functional group identification.[9] | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information about the electronic structure and conjugation. | Dilute solution. | High | Low | Useful for characterizing chromophores. The substitution pattern on the benzofuran (B130515) ring impacts the absorption spectrum.[5] | Provides limited structural detail. |
Experimental Protocols for Core Analyses
Detailed and standardized protocols are crucial for reproducible and reliable data. Below are foundational protocols for the key spectroscopic techniques used in the validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the novel this compound derivative.[1]
Instrumentation: 400 MHz NMR Spectrometer (or higher).[1]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved and filter it into a clean NMR tube.[5]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Analysis: Assign the peaks in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with predicted data and known values for similar structures.[1][9]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition of the novel derivative.
Instrumentation: ESI-TOF or Orbitrap Mass Spectrometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Infuse the sample solution directly into the mass spectrometer. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.[5]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range in positive or negative ion mode.
-
Data Analysis: Determine the monoisotopic mass from the spectrum and use it to calculate the elemental composition. The high mass accuracy of the instrument allows for the differentiation between compounds with the same nominal mass.
Data Presentation and Interpretation Workflow
A systematic workflow is essential for the efficient and accurate elucidation of a novel structure.
Caption: Workflow for the structural validation of novel compounds.
Hypothetical Data for a Novel this compound Derivative
The following tables present hypothetical data for a novel derivative, "2-acetyl-5-bromo-3-methylbenzofuran," to illustrate the data that would be collected and analyzed.
Table 1: Hypothetical NMR Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 7.85 (d, J = 2.0 Hz, 1H, H-4) | δ 191.5 (C=O) |
| δ 7.45 (dd, J = 8.8, 2.0 Hz, 1H, H-6) | δ 154.2 (C-7a) |
| δ 7.38 (d, J = 8.8 Hz, 1H, H-7) | δ 149.8 (C-2) |
| δ 2.62 (s, 3H, COCH₃) | δ 130.1 (C-6) |
| δ 2.48 (s, 3H, 3-CH₃) | δ 125.4 (C-4) |
| δ 124.7 (C-3a) | |
| δ 116.5 (C-5) | |
| δ 112.9 (C-7) | |
| δ 112.1 (C-3) | |
| δ 30.1 (COCH₃) | |
| δ 9.8 (3-CH₃) |
Table 2: Hypothetical HRMS Data
| Ion Mode | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) | Elemental Composition |
| Positive | 266.9918 | 266.9915 | -1.1 | C₁₁H₁₀BrO₂ |
The combination of this data allows for the unambiguous assignment of the structure. The HRMS data confirms the elemental composition, while the NMR data provides the connectivity of the atoms. For instance, the chemical shifts and coupling patterns of the aromatic protons are consistent with the proposed substitution pattern.
Visualizing Key Structural Correlations
2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for piecing together the molecular puzzle by revealing long-range correlations between protons and carbons.
Caption: Key HMBC correlations for a hypothetical this compound.
Note: The DOT script above is a template. For actual use, the placeholder image in the benzofuran node should be replaced with an image of the chemical structure.
Comparison with Alternative Scaffolds
While 3-methylbenzofurans are a promising class of compounds, researchers may also consider other heterocyclic scaffolds depending on their specific therapeutic target or desired material properties.
-
Benzothiophenes: The sulfur analog of benzofurans, often exhibiting different electronic properties and metabolic stability.
-
Indoles: A core component of many natural products and pharmaceuticals, with a nitrogen atom in the five-membered ring, which can act as a hydrogen bond donor.
-
Benzimidazoles: Another nitrogen-containing heterocyclic, known for its wide range of biological activities, including anthelmintic and antifungal properties.
The choice of scaffold is typically driven by the specific research goals, synthetic accessibility, and the desired physicochemical properties of the final compounds.
Conclusion
The structural validation of novel this compound derivatives is a meticulous process that relies on the synergistic use of multiple analytical techniques. While 1D NMR and HRMS provide the foundational data for proposing a structure, 2D NMR experiments are often necessary for unambiguous assignment. For absolute proof of structure, single-crystal X-ray diffraction remains the unparalleled gold standard. By employing a systematic and multi-faceted approach to structural elucidation, researchers can ensure the integrity of their findings and confidently advance their discoveries in the fields of medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Cross-Validation of Experimental and Computational Data for 3-Methylbenzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and computationally calculated properties of 3-Methylbenzofuran, a significant heterocyclic compound with applications in pharmaceutical and agrochemical research. By cross-validating experimental data with computational models, researchers can gain deeper insights into the molecule's structure, reactivity, and potential applications. This document summarizes key data in accessible tables, outlines experimental methodologies, and visualizes the cross-validation workflow.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental and computational data for this compound, facilitating a direct comparison of its physicochemical properties.
Table 1: Physical and Chemical Properties
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₉H₈O[1] | C₉H₈O |
| Molecular Weight | 132.16 g/mol [1] | 132.16 g/mol [2] |
| Boiling Point | 195-197 °C at 760 mmHg | Not Available |
| Density | 1.046 g/mL at 25 °C | Not Available |
| Refractive Index | n20/D 1.554 | Not Available |
| logP (Octanol/Water) | Not Available | 2.741 (Crippen Method)[3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Experimental Data | Computational Data |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 131, 132, 103[2] | Not Available |
| ¹³C NMR | Data available from SpectraBase[2][4] | Not Available in searched literature |
| Infrared (IR) Spectroscopy | ATR-IR data available from Aldrich[2] | Not Available in searched literature |
Experimental Protocols
The experimental data cited in this guide are typically obtained using standard laboratory procedures. Below are detailed methodologies for the key experiments.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined by distillation at a controlled pressure, typically atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density: The density is measured using a pycnometer or a digital density meter at a specified temperature, usually 25 °C. It is calculated as the mass of the substance divided by its volume.
-
Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when passing through the liquid sample. The measurement is typically performed at 20 °C using the sodium D-line (589 nm).
Spectroscopic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph is used to separate the components of a sample, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single peaks for each unique carbon atom.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a drop of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: An infrared spectrometer passes a beam of infrared light through the sample. The instrument records the frequencies at which the sample absorbs the IR radiation, which correspond to the vibrational frequencies of the chemical bonds within the molecule.
-
Visualization of the Cross-Validation Process
The following diagrams illustrate the workflow and logical relationships involved in the cross-validation of experimental and computational data for a given molecule like this compound.
References
- 1. 3-Methyldibenzofuran Research Chemical [benchchem.com]
- 2. This compound | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran, 3-methyl- (CAS 21535-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of 3-Methylbenzofuran Derivatives and Staurosporine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of emerging 3-Methylbenzofuran derivatives against the well-established protein kinase inhibitor, staurosporine (B1682477). This analysis is supported by experimental data and detailed protocols to aid in the evaluation and potential development of novel therapeutic agents.
A recent study highlights a series of this compound and 3-(morpholinomethyl)benzofuran derivatives with potent anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines.[1][2][3] Notably, certain derivatives have demonstrated cytotoxic effects comparable to or even exceeding that of staurosporine, a widely recognized, albeit non-selective, inducer of apoptosis.[1][4] This comparison guide delves into the quantitative measures of their anticancer activity, the experimental methodologies employed, and the underlying signaling pathways.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic effects of this compound derivatives and staurosporine were evaluated against A549 and NCI-H23 non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Derivative 4c | A549 | 1.48 | [1] |
| Staurosporine | A549 | 1.52 | [1] |
| 3-(Morpholinomethyl)benzofuran Derivatives | |||
| Derivative 15a | NCI-H23 | 2.52 | [1] |
| Derivative 15c | NCI-H23 | 2.21 | [1] |
| Derivative 16a | NCI-H23 | 0.49 | [1] |
| Staurosporine | NCI-H23 | 1.24 | [5] |
Induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The percentage of apoptotic cells was quantified using an Annexin V-FITC/PI dual staining assay.
| Compound | Cancer Cell Line | Total Apoptosis (%) | Reference |
| This compound Derivative | |||
| Derivative 4b | A549 | 42.05 | [1] |
| 3-(Morpholinomethyl)benzofuran Derivatives | |||
| Derivative 15a | NCI-H23 | 34.59 | [1] |
| Derivative 16a | NCI-H23 | 36.81 | [1] |
| Control (Untreated) | A549 | 1.37 | [1] |
| Control (Untreated) | NCI-H23 | 2.09 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (A549 or NCI-H23) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or staurosporine for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Caption: Workflow for determining anticancer activity using the MTT assay.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold PBS (phosphate-buffered saline).
-
Resuspension: Cells are resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Caption: Workflow for quantifying apoptosis using Annexin V-FITC/PI staining.
Signaling Pathways
The anticancer activity of this compound derivatives and staurosporine are mediated through distinct signaling pathways.
This compound Derivatives: VEGFR-2 Inhibition
Several of the tested this compound derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Staurosporine: Broad-Spectrum Kinase Inhibition
Staurosporine is a potent but non-selective inhibitor of a wide range of protein kinases.[4] Its ability to induce apoptosis is well-documented and is thought to occur through both caspase-dependent and caspase-independent pathways.[6] A primary mechanism involves the inhibition of protein kinase C (PKC), which disrupts various signaling cascades, ultimately leading to the activation of caspases and the intrinsic apoptotic pathway.
Caption: Staurosporine-induced apoptosis via inhibition of Protein Kinase C.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium and Copper Catalysts in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Synthesis of a Privileged Heterocycle
The benzofuran (B130515) scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] The efficient construction of this heterocyclic core is of paramount importance. Among the synthetic methodologies available, transition metal catalysis, particularly employing palladium and copper, has proven to be the most versatile and powerful approach.[2][3] This guide provides a comparative study of palladium and copper catalysts in benzofuran synthesis, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Performance Comparison: Palladium vs. Copper
Both palladium and copper catalysts offer distinct advantages and disadvantages in terms of cost, reactivity, and substrate scope. Palladium catalysts are renowned for their high efficiency and broad functional group tolerance in cross-coupling reactions, often leading to high yields under mild conditions.[2] However, the high cost and potential for product contamination with residual palladium, a significant concern in pharmaceutical applications, are notable drawbacks. In contrast, copper catalysts provide a more cost-effective and environmentally benign alternative.[3][4] While historically requiring harsher reaction conditions, recent advancements have led to the development of highly active copper catalytic systems that operate under milder conditions.[5]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies, allowing for a direct comparison of the performance of palladium and copper catalysts in various benzofuran synthesis strategies.
Table 1: Palladium-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodophenol, Phenylacetylene (B144264) | Pd(OAc)₂, CuI, Piperidine (B6355638) | DMF | 60 | 2-10 | Fair to very good | Cacchi, et al.[6] |
| 2 | 2-Hydroxystyrene, Iodobenzene | Pd(OAc)₂ | - | - | - | - | Not specified[7] |
| 3 | Aryl Boronic Acid, 2-(2-Formylphenoxy) Acetonitrile | Pd(OAc)₂ (30 mol%), bpy (30 mol%) | Toluene | 90 | - | 58-94 | Luo et al.[8][9] |
| 4 | Benzofuran, Hydroxy Aryl Iodide | Pd(OAc)₂ (2.5 mol%), Ag₂O (0.75 equiv), 2-Nitrobenzoic acid (1.5 equiv) | HFIP | 25 | 16 | up to 100 | Not specified[10] |
| 5 | N-Tosylhydrazone, Iodobenzene-joined Alkyne | (PPh₃)₂PdCl₂, PCy₃, Cs₂CO₃ | Toluene | - | - | Good to excellent | Sun's group[8][9] |
Table 2: Copper-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Iodophenol, Acyl Chloride, Phosphorus Ylide | CuBr, 1,10-phenanthroline (B135089), Cs₂CO₃ | DMSO | 90 | - | Moderate to good | Liu, et al.[11] |
| 2 | Phenol (B47542), Alkyne | Copper catalyst | - | - | - | Good to excellent | Jiang et al.[5] |
| 3 | 1-Aryl/Alkylketone | FeCl₃ (for halogenation), CuI (10 mol%), DMEDA (20 mol%) | - | - | >48 (for ppm Cu) | <40 (for ppm Cu), up to 59 | Henry and Sutherland[4] |
| 4 | o-Hydroxy Aldehyde, Amine, Alkyne | CuI | Choline chloride-ethylene glycol (DES) | - | - | 70-91 | Abtahi and Tavakol[8] |
| 5 | Salicylaldehyde-derived Schiff Base, Alkene | CuCl, DBU | DMF | - | - | 45-93 | Not specified[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for palladium- and copper-catalyzed benzofuran synthesis.
Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran
This procedure is based on the Sonogashira coupling and cyclization of an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add o-iodophenol (1.0 mmol), phenylacetylene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add DMF (5 mL) and piperidine (2.0 mmol).
-
The reaction mixture is stirred at 60 °C for 2-10 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2-phenylbenzofuran.[6]
Copper-Catalyzed One-Pot Synthesis of Functionalized Benzofurans
This protocol describes a one-pot tandem reaction involving o-iodophenols, acyl chlorides, and phosphorus ylides.[11]
Materials:
-
o-Iodophenol
-
Acyl chloride
-
Phosphorus ylide
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a reaction tube, combine o-iodophenol (1.0 mmol), acyl chloride (1.2 mmol), phosphorus ylide (1.5 mmol), CuBr (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add Cs₂CO₃ (2.0 mmol) and DMSO (3 mL).
-
The mixture is heated to 90 °C and stirred until the reaction is complete as indicated by TLC analysis.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the functionalized benzofuran.[11]
Mechanistic Pathways and Visualizations
Understanding the catalytic cycle is essential for optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed mechanisms for palladium- and copper-catalyzed benzofuran synthesis.
Palladium Catalytic Cycle
The palladium-catalyzed synthesis of benzofurans often proceeds through a Sonogashira coupling followed by an intramolecular cyclization. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.[3]
Caption: Proposed catalytic cycle for palladium-catalyzed benzofuran synthesis.
Copper Catalytic Cycle
Copper-catalyzed benzofuran synthesis can proceed through the formation of a copper acetylide intermediate, which then undergoes reaction with a phenol derivative followed by intramolecular cyclization.[3]
Caption: General workflow for copper-catalyzed benzofuran synthesis.
Experimental Workflow
A generalized workflow for conducting a transition metal-catalyzed benzofuran synthesis is depicted below. This serves as a logical guide from reaction setup to product isolation and characterization.
Caption: Generalized experimental workflow for benzofuran synthesis.
Conclusion
Both palladium and copper catalysts are indispensable tools for the synthesis of benzofurans. The choice between them depends on a careful consideration of factors such as cost, desired substrate scope, functional group tolerance, and the stringent requirements for metal contamination in the final product. While palladium catalysis often provides high yields and broad applicability, the development of novel copper-based systems is rapidly closing the gap, offering a more sustainable and economical alternative. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic strategies toward novel benzofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 7. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
A Comparative Benchmark of Novel 3-Methylbenzofuran Analogues Against Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the benzofuran (B130515) scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities. This guide presents a comparative analysis of the biological activity of new 3-methylbenzofuran analogues, benchmarking their performance against known inhibitors targeting key oncogenic pathways. The data herein is compiled from recent preclinical studies, providing a valuable resource for researchers engaged in the development of novel anticancer therapeutics. This guide focuses on analogues targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), two critical mediators of tumor progression.
Quantitative Comparison of Biological Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of novel this compound analogues compared to established inhibitors. It is important to note that these values are compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Anti-proliferative Activity against Human Cancer Cell Lines
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) |
| This compound Analogues | |||
| Analogue 4c | VEGFR-2 | A549 (Lung) | 1.48[1][2][3] |
| Analogue 4b | VEGFR-2 | A549 (Lung) | 3.69[4] |
| Analogue Series (4a-d, 6a-c, 8a-c, 11) | VEGFR-2 | A549 (Lung) | 1.48 - 47.02[1][3] |
| Analogue Series (4a-d, 6a-c, 8a-c, 11) | VEGFR-2 | NCI-H23 (Lung) | 5.90 - 67.22[1][3] |
| Analogue 9h | CDK2 | Panc-1 (Pancreatic) | 0.94[5] |
| MCF-7 (Breast) | 2.92[5] | ||
| A549 (Lung) | 1.71[5] | ||
| Analogue 11d | CDK2 | Panc-1 (Pancreatic) | 2.22[5] |
| MCF-7 (Breast) | 5.57[5] | ||
| A549 (Lung) | 2.99[5] | ||
| Analogue 13c | CDK2 | Panc-1 (Pancreatic) | 4.47[5] |
| Known Inhibitors | |||
| Staurosporine | Broad-spectrum kinase | A549 (Lung) | 1.52[1][2][3] |
| HCT116 (Colon) | 0.006[6] | ||
| HeLa (Cervical) | 0.004[6] | ||
| Cisplatin | DNA cross-linking agent | Panc-1 (Pancreatic) | 6.98[5] |
| MCF-7 (Breast) | 5.45[5] | ||
| A549 (Lung) | 6.72[5] | ||
| Sorafenib | Multi-kinase (VEGFR-2) | HepG2 (Liver) | ~6.0[7] |
| HCT116 (Colon) | 10.0 - 50.0[7] | ||
| Sunitinib | Multi-kinase (VEGFR-2) | 786-O (Renal) | 4.6 - 5.2 |
| ACHN (Renal) | 1.9 | ||
| Caki-1 (Renal) | 2.8 | ||
| Palbociclib | CDK4/6 | MCF-7 (Breast) | 0.117 - 0.148 |
| Ribociclib | CDK4/6 | MCF-7 (Breast) | >20.0 |
Table 2: Kinase Inhibitory Activity
| Compound/Drug | Target Kinase | IC50 (nM) |
| This compound Analogues | ||
| Analogue 4b | VEGFR-2 | 77.97[1][8] |
| Analogue 16a | VEGFR-2 | 45.4[1][8] |
| Analogue 15a | VEGFR-2 | 132.5[1][8] |
| Analogue 9h | CDK2 | 40.91[5][9] |
| Analogue 11d | CDK2 | 41.70[5][9] |
| Analogue 11e | CDK2 | 46.88[9] |
| Analogue 13c | CDK2 | 52.63[9] |
| Known Inhibitors | ||
| Staurosporine | CDK2 | 56.76[9] |
| PKC | 2.7[6] | |
| PKA | 15[6] | |
| Sorafenib | VEGFR-2 | 90[10] |
| c-Raf | 6[10] | |
| B-Raf | 22[10] | |
| Sunitinib | VEGFR-2 | 80[11] |
| PDGFRβ | 2[11] | |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D3 | 16 | |
| Ribociclib | CDK4/Cyclin D1 | 10[12][13] |
| CDK6/Cyclin D3 | 39[12][13] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Assay for Cellular Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogues and known inhibitors) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).[5] Prepare serial dilutions of the test compounds in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[7] Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA). The amount of phosphorylated substrate is then quantified. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, where the luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
In Vitro CDK2/Cyclin E Kinase Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the activity of the CDK2/Cyclin E complex.
Procedure:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4). Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a microplate, combine the human CDK2/Cyclin E enzyme complex, a specific substrate (e.g., a peptide derived from Retinoblastoma protein, Rb), and the test compounds.
-
Initiation and Incubation: Start the reaction by adding ATP (e.g., 10 µM). Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).[5]
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) ([γ-33P]-ATP) into the substrate, or an antibody-based method (e.g., ELISA or HTRF®) that detects the phosphorylated substrate.[7]
-
Data Analysis: Determine the percentage of inhibition at each compound concentration relative to a control without the inhibitor. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: CDK2/Cyclin E signaling pathway in G1/S phase transition.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methylbenzofuran-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Among the myriad of heterocyclic compounds explored, the 3-methylbenzofuran scaffold has emerged as a promising pharmacophore. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound-based anticancer agents against various cancer cell lines, with supporting experimental data and detailed methodologies.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
Numerous studies have demonstrated the significant in vitro cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these evaluations.
A notable this compound derivative, compound 16b (a benzofuran-2-carbohydrazide derivative with a p-methoxy group), has shown remarkable antiproliferative activity against the A549 non-small cell lung carcinoma cell line, with an IC50 value of 1.48 µM.[1][2] This potency is comparable to the well-known anticancer agent, staurosporine (B1682477) (IC50 = 1.52 µM).[1][2] Another this compound derivative, 4c , also demonstrated high activity against A549 cells with a similar IC50 of 1.48 µM.[2]
The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, the this compound derivative 4b was found to induce apoptosis in 42.05% of A549 cells, a significant increase compared to the 1.37% observed in control cells.[2] Furthermore, several this compound derivatives have been shown to arrest the cell cycle at the G2/M phase, thereby preventing cancer cell proliferation.[1][2]
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 16b | A549 (Lung Carcinoma) | MTT | 1.48 | [1][2] |
| 4c | A549 (Lung Carcinoma) | MTT | 1.48 | [2] |
| 4b | A549 (Lung Carcinoma) | MTT | Not Specified | [2] |
| Compound 6 | K562 (Leukemia) | MTT | Not Specified | [3] |
| Compound 8 | K562 (Leukemia) | MTT | Not Specified | [3] |
| Staurosporine (Control) | A549 (Lung Carcinoma) | MTT | 1.52 | [1][2] |
In Vivo Efficacy: Promising Antitumor Activity in Preclinical Models
While in vitro studies provide valuable initial insights, the true potential of an anticancer agent is determined by its efficacy in a living organism. Several benzofuran (B130515) derivatives have been evaluated in preclinical animal models, demonstrating their ability to inhibit tumor growth.
One such study investigated a benzofuran derivative, compound 43f , in a syngeneic mouse tumor model. Intraperitoneal administration of this compound at a dose of 15 mg/kg every other day resulted in a significant 45.7% reduction in tumor mass .[1] Importantly, no signs of toxicity or decrease in animal body weight were observed at this effective dose.[1]
Another benzofuran derivative, compound S6 , was evaluated in a liver cancer xenograft model using nude mice. Administration of S6 led to the suppression of tumor growth, highlighting its potential for in vivo anticancer activity.[4]
Table 2: In Vivo Efficacy of Benzofuran Derivatives
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound 43f | Syngeneic mouse model | Not Specified | 15 mg/kg, intraperitoneal, every other day | 45.7% reduction in tumor mass | [1] |
| Compound S6 | Nude mice xenograft | Liver Cancer | Not Specified | Tumor growth suppression | [4] |
Comparison with Standard Chemotherapy
To contextualize the efficacy of this compound derivatives, it is essential to compare their performance with standard-of-care chemotherapy agents used for various cancers.
-
Lung Cancer: Standard chemotherapy for non-small cell lung cancer (NSCLC) often involves platinum-based drugs like cisplatin (B142131) or carboplatin (B1684641), frequently in combination with other agents such as pemetrexed, vinorelbine, gemcitabine, or paclitaxel.[5][6][7]
-
Breast Cancer: For early-stage breast cancer, anthracycline- and taxane-based chemotherapy regimens are the standard of care.[8] In cases of triple-negative breast cancer, the addition of carboplatin has shown to improve pathological complete response rates.[9]
-
Colon Cancer: Adjuvant chemotherapy for stage III colon cancer typically consists of a fluoropyrimidine (like 5-fluorouracil (B62378) or capecitabine) combined with oxaliplatin (B1677828) (FOLFOX or CAPOX regimens).[10][11][12]
While direct head-to-head preclinical studies are limited, the significant tumor growth inhibition observed with benzofuran derivatives at well-tolerate doses suggests their potential as viable alternatives or adjuncts to conventional chemotherapy.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[13][14]
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living system.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The this compound derivative is administered at a specific dose and schedule (e.g., intraperitoneally or orally).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis.[15][16][17][18]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Experimental Workflow
The general workflow for evaluating the anticancer potential of this compound derivatives involves a multi-step process from initial screening to in vivo validation.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Landmark Trials in the Medical Oncology Management of Early Stage Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 18. 2.6. In vivo xenograft studies [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 3-Methylbenzofuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 3-Methylbenzofuran, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While some safety data sheets (SDS) indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as harmful if swallowed and a cause of serious eye damage.[1][2] Therefore, exercising caution is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles or eyeglasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][4]
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Ignition Sources: As this compound is a combustible liquid, it should be kept away from open flames, hot surfaces, and other potential sources of ignition.[5]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol [2][3] |
| Appearance | Liquid[3] |
| Boiling Point | 195-197 °C at 760 mmHg[3] |
| Density | 1.046 g/mL at 25 °C[3] |
| Storage Temperature | 2-8°C[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1] The following steps provide a general framework for its proper disposal as a chemical waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with organic liquids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Harmful if Swallowed," "Causes Serious Eye Damage").
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]
2. Spill Management:
-
Minor Spills: For small spills contained within a chemical fume hood, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the liquid. The contaminated absorbent material should then be collected and placed in the designated hazardous waste container.
-
Major Spills: In the event of a larger spill, or any spill that occurs outside of a fume hood, evacuate the immediate area. Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
3. Container Management and Storage:
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors.
-
Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory, away from heat and ignition sources. The SAA should have secondary containment to mitigate potential leaks.
4. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal by a licensed hazardous waste contractor.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification according to all applicable regulations.[1]
Experimental Protocols
Currently, there are no standard experimental protocols for the on-site neutralization or deactivation of this compound for disposal. The recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Methylbenzofuran
For researchers, scientists, and drug development professionals, the proper handling and disposal of 3-Methylbenzofuran are paramount for laboratory safety and regulatory compliance. This document provides a comprehensive guide to its safe use, including immediate safety precautions, personal protective equipment (PPE), detailed operational procedures, and disposal plans.
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling.
| Property | Value |
| Molecular Formula | C₉H₈O[1] |
| Molecular Weight | 132.16 g/mol [1][2][3] |
| Form | Liquid[2][3][4] |
| Boiling Point | 195-197 °C/760 mmHg[2][3][4] |
| Density | 1.046 g/mL at 25 °C[2][3][4] |
| Refractive Index | n20/D 1.554[2][3][4] |
| Storage Temperature | 2-8°C[2][3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure risk.
| Hazard | GHS Classification | Required PPE |
| Acute Oral Toxicity | Acute Tox. 4[1][2][3] | Chemical-resistant gloves (e.g., nitrile)[2][5] |
| Serious Eye Damage | Eye Dam. 1[1][2][3] | Eyeshields and faceshields[2] |
| Inhalation | Not classified, but inhalation should be avoided[6] | Type ABEK (EN14387) respirator filter[2] |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] A lab coat and closed-toe shoes are also required.[5]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated eyewash station and safety shower are readily accessible.[8]
-
Work exclusively within a certified chemical fume hood to minimize inhalation of vapors.[5]
-
Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6]
2. Handling:
-
Don all required PPE before handling the chemical.
-
When transferring or using this compound, avoid direct contact with skin, eyes, and clothing.[6][7]
-
Use only non-sparking tools and avoid sources of ignition as vapors may form explosive mixtures with air.[9][10]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).[5][11]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.[5]
2. Storage of Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to prevent spills.[5]
3. Final Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11]
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to mitigate risks.
Caption: Workflow for managing a this compound spill.
References
- 1. This compound | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 21535-97-7 [sigmaaldrich.com]
- 3. 3-メチルベンゾフラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-甲基苯并呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
